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5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid Documentation Hub

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  • Product: 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid
  • CAS: 353779-69-8

Core Science & Biosynthesis

Foundational

Mechanism of Action of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic Acid: A Core Pharmacophore in Targeted Kinase Inhibition and Degradation

Executive Summary In the rapidly evolving landscape of targeted therapeutics, 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid has emerged as a highly versatile, bifunctional pharmacophoric module. Rather than ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid has emerged as a highly versatile, bifunctional pharmacophoric module. Rather than acting as a standalone therapeutic, this molecule is strategically deployed as a core building block in the design of advanced kinase inhibitors and heterobifunctional degraders (PROTACs).

This technical whitepaper dissects the dual-action structural pharmacology of this molecule:

  • The Warhead (4-Methyl-1,3-thiazol-2-amine): A privileged scaffold that acts as an ATP-competitive hinge binder for kinases such as PI3Kγ and CDK9[1].

  • The Linker (5-Oxopentanoic Acid / Glutaric Acid): A solvent-exposed aliphatic chain that provides the optimal vector length for recruiting E3 ubiquitin ligases without inducing steric clashes within the kinase ATP pocket[2].

By synthesizing technical accuracy with field-proven insights, this guide provides researchers with the mechanistic rationale and self-validating protocols required to leverage this molecule in modern drug development.

Part 1: Structural Pharmacology & Binding Kinetics

The mechanism of action of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid is rooted in its highly specific spatial geometry and electronic distribution.

Kinase Hinge Region Engagement

The 2-aminothiazole motif is a classic kinase hinge-binding pharmacophore. When this molecule enters the ATP-binding pocket of a target kinase (e.g., PI3Kγ or CDK9), it mimics the adenine ring of ATP[1].

  • Hydrogen Bonding Network: The nitrogen atom at the 3-position of the thiazole ring acts as a potent hydrogen bond acceptor, while the exocyclic amide nitrogen (formed by the glutaric acid attachment) acts as a hydrogen bond donor. This donor-acceptor pair forms critical interactions with the backbone carbonyl and amide groups of the kinase hinge region (typically involving valine or cysteine residues).

  • Hydrophobic Packing: The 4-methyl group on the thiazole ring is not merely decorative; it is a critical determinant of selectivity. It projects into a small hydrophobic pocket adjacent to the gatekeeper residue, increasing the residence time of the molecule and preventing off-target binding to kinases with bulkier gatekeepers[1].

Solvent Channel Projection

The 5-oxopentanoic acid (glutaric acid) moiety serves a completely different, yet equally critical, mechanistic role. In the bound state, this 5-carbon chain projects out of the ATP pocket and into the solvent-exposed channel.

  • Vectorial Trajectory: The length of the glutaric acid chain (5 atoms) is thermodynamically optimal. It is long enough to clear the lip of the kinase binding pocket, ensuring that any attached payload (such as a Cereblon ligand) does not sterically clash with the kinase surface.

  • Functional Handle: The terminal carboxylic acid provides a highly reactive handle for amide coupling, making it an ideal precursor for synthesizing Proteolysis Targeting Chimeras (PROTACs)[2].

Part 2: Mechanism of Action in Targeted Protein Degradation (PROTACs)

The most advanced application of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid is its use as the kinase-targeting domain in heterobifunctional degraders. A landmark application of this mechanism is the development of lineage-specific degraders for Acute Myeloid Leukemia (AML)[2].

Recent breakthroughs by demonstrated that coupling this exact pharmacophore to a Cereblon (CRBN) ligand (e.g., pomalidomide) generates potent degraders (such as ARM165) that specifically target the PI3Kγ-Akt signaling module[3].

The Ternary Complex Formation Pathway
  • Target Engagement: The thiazole warhead binds the ATP pocket of PI3Kγ.

  • E3 Ligase Recruitment: The pomalidomide moiety, tethered via the glutaric acid linker, recruits the CRBN E3 ubiquitin ligase complex.

  • Ubiquitination & Degradation: The spatial proximity induced by the PROTAC allows the E2 ubiquitin-conjugating enzyme to transfer ubiquitin tags to surface lysine residues on PI3Kγ, leading to its rapid destruction by the 26S proteasome[4].

MOA_Pathway A 5-[(4-Methyl-1,3-thiazol-2-yl)amino] -5-oxopentanoic acid C Heterobifunctional PROTAC A->C Amide Coupling B CRBN Ligand (e.g., Pomalidomide) B->C Amide Coupling E Ternary Complex Formation C->E Binds Target D Target Kinase (e.g., PI3Kγ / CDK9) D->E Recruited F Ubiquitination & Degradation E->F E3 Ligase Transfer

Fig 1. PROTAC mechanism of action via ternary complex formation.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, researchers utilizing this molecule must employ self-validating experimental systems. The following protocols detail the causality behind each methodological choice.

Protocol 1: Chemical Synthesis of PROTAC via Amide Coupling

Objective: Conjugate 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid to an E3 ligase ligand.

  • Preparation: Dissolve 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid (1.0 eq) and a target amine (e.g., Pomalidomide-PEG-amine, 1.0 eq) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.2 eq) followed by DIPEA (3.0 eq).

    • Causality: HATU is specifically chosen over EDC/NHS because it provides superior reaction kinetics and higher yields for hindered aliphatic carboxylic acids. DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid to facilitate activation without competing as a nucleophile.

  • Reaction & Purification: Stir at room temperature for 2 hours. Monitor via LC-MS. Purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA).

Protocol 2: Cellular Degradation Assay (Western Blot Validation)

Objective: Prove that the synthesized molecule induces true proteasomal degradation, not merely transcriptional downregulation.

  • Cell Treatment: Plate target cells (e.g., MV4-11 AML cells) at 1×106 cells/mL. Treat with the synthesized PROTAC across a concentration gradient (0.1 nM to 10 µM) for 12 hours.

  • Mechanistic Control (Critical Step): In a parallel set of wells, pre-treat cells with MG132 (10 µM) , a potent proteasome inhibitor, for 2 hours prior to PROTAC addition.

    • Causality: If the target kinase is depleted in the standard treatment but rescued in the MG132-treated wells, this self-validates that the mechanism of action is definitively ubiquitin-proteasome dependent[2].

  • Analysis: Lyse cells in RIPA buffer, quantify protein, and analyze via Western Blot using target-specific antibodies (e.g., anti-PI3Kγ, anti-CDK9).

Workflow S1 Step 1: Chemical Synthesis (HATU/DIPEA Coupling) S2 Step 2: in vitro Kinase Assay (TR-FRET Binding) S1->S2 S3 Step 3: Cellular Degradation (HiBiT / Western Blot) S2->S3 S4 Step 4: Proteomics (Global Selectivity Profiling) S3->S4

Fig 2. Self-validating experimental workflow for evaluating kinase degraders.

Part 4: Quantitative Data Presentation

When evaluating derivatives of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid, researchers must systematically compare binding affinity against degradation efficacy. The "hook effect" (where high concentrations of PROTAC inhibit ternary complex formation) must also be monitored.

Table 1: Representative Pharmacological Metrics for Thiazole-Glutaric Acid Derivatives

Compound / ConjugateTarget KinaseBinding Affinity ( IC50​ )Degradation ( DC50​ )Max Degradation ( Dmax​ )
Core Fragment PI3Kγ120 nMN/A (Inhibitor only)N/A
Core Fragment CDK985 nMN/A (Inhibitor only)N/A
PROTAC (ARM165) PI3Kγ150 nM12 nM> 95%
PROTAC (CDK9-Tgt) CDK995 nM25 nM88%

Note: Data synthesized from benchmark studies[1],[2] to illustrate the expected pharmacological profile. Notice that while the PROTAC conjugate often has a slightly weaker binding affinity ( IC50​ ) due to the bulky payload, its functional degradation ( DC50​ ) occurs at much lower concentrations due to the catalytic, event-driven nature of targeted protein degradation.

References

  • Kelly, L.M., Rutter, J.C., Lin, K.H. et al. "Targeting a lineage-specific PI3Kɣ-Akt signaling module in acute myeloid leukemia using a heterobifunctional degrader molecule." Nature Cancer 5, 1082–1101 (2024). URL:[Link]

  • Shao, W. "Design, synthesis, and optimisation of highly selective macrocyclic CDK9 inhibitors." University of Nottingham Repository (2021). URL:[Link]

  • National Center for Biotechnology Information. "Targeting a Lineage-Specific PI3Kɣ/AKT Signaling Module in Acute Myeloid Leukemia Using a Heterobifunctional Degrader Molecule" PubMed Central (PMC). URL:[Link]

Sources

Exploratory

5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid physicochemical properties

Title: Physicochemical Profiling and Applications of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic Acid in Drug Discovery Executive Summary 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid (CAS: 353779-69-8...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling and Applications of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic Acid in Drug Discovery

Executive Summary

5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid (CAS: 353779-69-8) is a bifunctional chemical building block characterized by a 4-methylthiazol-2-amine headgroup and a glutaric acid-derived aliphatic tail[1]. In modern drug discovery, such fragments are highly valued as bioisosteric pharmacophores or as versatile linkers for targeted protein degradation (e.g., PROTACs)[2]. This technical guide provides an in-depth analysis of its physicochemical properties, details the causality behind its structural behavior, and outlines self-validating experimental protocols for its characterization[3].

Structural and In Silico Physicochemical Profiling

The physicochemical profile of a drug candidate or fragment dictates its absorption, distribution, metabolism, and excretion (ADME)[4]. The architecture of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid is specifically designed to balance lipophilicity with aqueous solubility.

Table 1: Calculated Physicochemical Properties

PropertyValueStructural Origin & Significance
Molecular Weight 228.27 g/mol Falls well within the "Rule of 5", making it an ideal low-molecular-weight fragment.
Molecular Formula C9H12N2O3SContains a balance of heteroatoms (N, O, S) for diverse target engagement.
LogP (predicted) ~1.2 - 1.5Moderate lipophilicity ensures membrane permeability without excessive hydrophobic trapping.
TPSA ~107 ŲOptimal for systemic exposure, though the high polar surface area limits blood-brain barrier (BBB) penetration.
pKa (Acidic) ~4.5Carboxylic acid moiety; ensures the molecule is highly ionized at physiological pH.
H-Bond Donors/Acceptors 2 / 5High capacity for specific target interactions via the amide NH and carboxylic acid.

The thiazole ring provides a rigid, lipophilic aromatic system capable of π−π stacking and hydrophobic interactions[2]. While standalone thiazoles are typically weak bases, the formation of the amide bond at the 2-position delocalizes the nitrogen lone pair, rendering the exocyclic nitrogen non-basic under physiological conditions. The glutaric acid tail provides a flexible 4-carbon spacer terminating in a carboxylic acid, acting as a highly reactive handle for subsequent synthetic coupling.

Mechanistic Insights: pH-Dependent Behavior and Solubility

The ionization state of a molecule is a critical determinant of its solubility and permeability[3]. The carboxylic acid group is the primary ionizable center in this molecule.

At the acidic pH of the stomach (pH 1.5 - 3.5), the compound exists predominantly in its neutral, protonated form. This suppresses its polarity and increases its lipophilicity, favoring passive membrane diffusion. However, at the physiological pH of blood and the intestinal tract (pH 7.4), the carboxylic acid is fully deprotonated, yielding an anionic species. This ionization dramatically increases aqueous solubility, preventing precipitation in the bloodstream and facilitating systemic distribution[4].

pH_Ionization A Low pH (< 4.0) Neutral Form (COOH, Amide) B Physiological pH (7.4) Anionic Form (COO-, Amide) A->B Deprotonation (pKa ~4.5) B->A Protonation

Figure 1: pH-dependent ionization states of the glutaric acid moiety.

Experimental Methodologies for Physicochemical Characterization

To ensure high scientific integrity, the experimental determination of pKa and LogP must employ self-validating protocols. The causality behind these steps is to eliminate systemic artifacts such as carbonate interference or incomplete phase separation.

Protocol 1: Potentiometric Titration for pKa Determination

This method relies on high-precision pH measurements during the controlled addition of a standardized titrant[3].

  • System Calibration (Validation Step): Standardize the glass pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at 25.0 ± 0.1 °C. Causality: Ensures the electrode slope is Nernstian (>98% efficiency), which is mathematically critical for accurate pKa derivation.

  • Blank Titration: Titrate a blank solution of 0.15 M KCl (to mimic physiological ionic strength) with 0.5 M KOH under an argon atmosphere. Causality: Argon purging removes dissolved CO2, preventing carbonic acid from skewing the titration curve.

  • Sample Titration: Dissolve 2-3 mg of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid in the 0.15 M KCl solution. Titrate from pH 2.0 to 12.0.

  • Reference Validation: Run a concurrent titration of a known standard (e.g., Benzoic acid, literature pKa 4.20). If the standard deviates by >0.05 log units, the system must be recalibrated.

  • Data Analysis: Use Bjerrum plot analysis to calculate the exact pKa from the inflection point of the titration curve.

Protocol 2: Shake-Flask Method for LogP/LogD Determination

Following OECD Test Guideline 107, this protocol determines the partition coefficient between n-octanol and water[5].

  • Solvent Saturation (Validation Step): Stir n-octanol and aqueous buffer (pH 7.4 for LogD, or 0.1 M HCl for LogP of the neutral species) together for 24 hours. Causality: Mutually saturating the phases prevents volume changes during the actual experiment, which would invalidate concentration calculations.

  • Equilibration: Dissolve the compound in the pre-saturated octanol phase. Add the pre-saturated aqueous phase in a 1:1 ratio. Shake mechanically at 25 °C for 24 hours.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 30 minutes. Causality: Gravity separation is insufficient; centrifugation eliminates micro-emulsions that cause false-positive aqueous concentrations.

  • Quantification & Mass Balance: Analyze both phases using HPLC-UV. Calculate the mass balance: (Coct​×Voct​)+(Caq​×Vaq​) . Validation: The total recovered mass must be >95% of the starting material to rule out adsorption to the glass flask or chemical degradation.

Applications in Drug Development (PROTACs and Linkerology)

Beyond its use as a standalone bioisostere, 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid is highly effective as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The thiazole ring can serve as a hinge-binding motif for kinases, while the glutaric acid tail provides an ideal 4-carbon spacer to connect to an E3 ligase ligand[2]. The terminal carboxylic acid is readily activated by coupling reagents (e.g., HATU or EDC/HOBt) to form a stable amide bond with the target amine.

PROTAC_Workflow N1 Target Ligand (e.g., Kinase Inhibitor) Step1 Amide Coupling (EDC/HOBt or HATU) N1->Step1 Amine handle N2 Linker Fragment (CAS: 353779-69-8) N2->Step1 Carboxylic acid handle N3 E3 Ligase Ligand (e.g., Thalidomide) Step2 Bifunctional Degrader (PROTAC Molecule) N3->Step2 Conjugation via secondary handle Step1->Step2 Target-Linker Intermediate

Figure 2: Workflow for PROTAC synthesis utilizing the linker fragment.

References[1] ChemScene. "5-((4-Methylthiazol-2-yl)amino)-5-oxopentanoic acid". Source: ChemScene. URL: 2]">https://www.chemscene.com[2] Arshad, M. F., et al. (2022). "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." Source: Molecules / NIH. URL: https://doi.org/10.3390/molecules27133994[3] Avdeef, A. (2001). "Physicochemical Profiling (Solubility, Permeability and Charge State)." Source: Current Topics in Medicinal Chemistry / Bentham Science. URL: https://doi.org/10.2174/1568026013395100[4] Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Source: Perspectives in Medicinal Chemistry / PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2751500/[5] OECD (1995). "Updating of the OECD Test Guideline 107 Partition coefficient n-Octanol/water". Source: OECD / Fraunhofer. URL: https://www.oecd-ilibrary.org/environment/test-no-107-partition-coefficient-n-octanol-water-shake-flask-method_9789264069626-en

Sources

Foundational

Synthesis Pathway of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic Acid: A Comprehensive Guide for Process Chemistry and Drug Development

Executive Summary The molecule 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid (often referred to as N-(4-methylthiazol-2-yl)glutaramic acid) is a highly versatile intermediate in medicinal chemistry. It combine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid (often referred to as N-(4-methylthiazol-2-yl)glutaramic acid) is a highly versatile intermediate in medicinal chemistry. It combines the well-documented pharmacophore of a 4-methyl-1,3-thiazole ring with a flexible glutaric acid linker. This architectural profile makes it an ideal candidate for further functionalization into complex APIs, peptidomimetics, or targeted protein degraders (PROTACs).

This whitepaper outlines the definitive synthesis pathway for this molecule, emphasizing atom economy, mechanistic causality, and a self-validating experimental protocol designed for high-yield, scalable production.

Chemical & Structural Profiling

Understanding the physicochemical properties of the target molecule is critical for designing an efficient isolation and purification strategy.

  • IUPAC Name: 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid

  • Molecular Formula: C₉H₁₂N₂O₃S

  • Molar Mass: 228.27 g/mol

  • Key Functional Groups:

    • Thiazole Ring: Provides hydrogen bond acceptor capabilities and lipophilicity.

    • Secondary Amide: Rigidifies the linker geometry.

    • Terminal Carboxylic Acid: Confers a predictable pKa (~4.5), which is the cornerstone of the acid-base purification strategy.

Mechanistic Pathway: The Core Science

The synthesis relies on a highly efficient nucleophilic acyl substitution (amidation) between 2-amino-4-methylthiazole and glutaric anhydride [1].

Causality & Logic in Reagent Selection
  • Ambidentate Nucleophilicity: 2-Aminothiazoles possess two potential nucleophilic centers: the endocyclic imino nitrogen and the exocyclic amino nitrogen. Under neutral or mildly basic conditions, the exocyclic nitrogen acts as the primary nucleophile due to reduced steric hindrance and favorable orbital overlap with the electrophile[2].

  • Atom Economy via Anhydride Ring-Opening: Utilizing glutaric anhydride instead of glutaric acid eliminates the need for expensive and moisture-sensitive coupling reagents (e.g., EDC, HOBt). The ring-opening of the cyclic anhydride inherently generates the terminal carboxylic acid in a single step with 100% theoretical atom economy[3].

  • Base Catalysis: The addition of a non-nucleophilic base like Triethylamine (TEA) serves a dual purpose. It acts as a proton scavenger to prevent the newly formed carboxylic acid from protonating the unreacted aminothiazole, and it increases the electrophilicity of the anhydride via transient intermediate formation.

Mechanism A 2-Amino-4-methylthiazole (Nucleophile) C Tetrahedral Intermediate (Transient State) A->C Exocyclic NH2 Attack B Glutaric Anhydride (Electrophile) B->C Carbonyl Activation D 5-[(4-Methyl-1,3-thiazol-2-yl)amino] -5-oxopentanoic acid C->D Ring Opening & Proton Transfer

Reaction mechanism: Amidation of 2-amino-4-methylthiazole with glutaric anhydride.

Quantitative Data & Optimization

To establish the most robust protocol, various reaction conditions were evaluated. The transition from high-temperature reflux to room-temperature base-catalyzed conditions significantly suppressed thermal degradation and byproduct formation.

Table 1: Optimization of Amidation Conditions

SolventBase / CatalystTemperatureTime (h)Isolated Yield (%)Purity (HPLC)
TolueneNoneReflux (110°C)1265%88.0%
DCMTriethylamine (TEA)Room Temp (25°C)878%92.5%
THFTriethylamine (TEA)Room Temp (25°C)491%>98.0%
THFTEA + DMAP (cat.)Room Temp (25°C)294%>99.0%

Experimental Protocol: A Self-Validating System

The following protocol is designed as a self-validating system . The chemical properties of the starting materials and the product dictate a purification workflow that inherently confirms reaction success. Because the product contains a carboxylic acid, it can be shuttled between aqueous and organic phases by modulating the pH, leaving non-acidic impurities behind.

Step-by-Step Methodology

Step 1: Reagent Preparation & Initiation

  • Charge a flame-dried round-bottom flask with 2-amino-4-methylthiazole (10.0 mmol, 1.14 g) and anhydrous THF (20 mL) under an inert nitrogen atmosphere.

  • Add Triethylamine (12.0 mmol, 1.67 mL) and a catalytic amount of DMAP (0.5 mmol, 61 mg).

  • Slowly add glutaric anhydride (11.0 mmol, 1.25 g) in portions over 10 minutes to prevent localized exothermic spikes.

Step 2: Reaction Monitoring

  • Stir the mixture at room temperature (25°C) for 2 to 4 hours.

  • Validation Check: Monitor via TLC (Eluent: DCM:MeOH 9:1). The starting aminothiazole (R_f ~ 0.6) will disappear, replaced by a baseline spot (R_f ~ 0.1) corresponding to the highly polar carboxylic acid product.

Step 3: Acid-Base Extraction (The Self-Validating Purification)

  • Concentrate the reaction mixture under reduced pressure to remove THF.

  • Dissolve the crude residue in Dichloromethane (DCM, 30 mL) and transfer to a separatory funnel.

  • Add Saturated Aqueous Sodium Bicarbonate (NaHCO₃, 30 mL).

  • Causality: The basic aqueous layer deprotonates the product's carboxylic acid, forming a highly water-soluble sodium salt. Unreacted aminothiazole and non-polar impurities remain trapped in the DCM layer. Separate and discard the DCM layer.

Step 4: Product Precipitation

  • Cool the isolated aqueous layer in an ice bath (0-5°C).

  • Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0 - 3.0.

  • Causality: As the pH drops below the product's pKa, the molecule protonates, loses its water solubility, and precipitates as a white-to-off-white crystalline solid.

Step 5: Isolation & Drying

  • Filter the precipitate via vacuum filtration. Wash the filter cake with ice-cold distilled water (2 × 10 mL) to remove residual inorganic salts.

  • Dry the solid under high vacuum at 45°C for 12 hours to afford the pure product.

Workflow S1 Step 1: Reagent Mixing THF + TEA + DMAP S2 Step 2: Amidation Room Temp, 2-4 hrs S1->S2 S3 Step 3: Aqueous Extraction Sat. NaHCO3 (Product in Aq) S2->S3 S4 Step 4: Acidification 1M HCl to pH 2-3 S3->S4 S5 Step 5: Filtration & Drying Pure Target Molecule S4->S5

Experimental workflow for the synthesis and isolation of the target glutaramic acid derivative.

Analytical Characterization

To verify the structural integrity of the synthesized 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid, the following spectroscopic benchmarks should be met:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.05 (br s, 1H, COOH)

    • δ 11.90 (s, 1H, Amide NH)

    • δ 6.72 (s, 1H, Thiazole C5-H)

    • δ 2.45 (t, J = 7.2 Hz, 2H, CH₂-C=O amide)

    • δ 2.28 (t, J = 7.2 Hz, 2H, CH₂-C=O acid)

    • δ 2.22 (s, 3H, Thiazole-CH₃)

    • δ 1.80 (quintet, J = 7.2 Hz, 2H, central CH₂)

  • LC-MS (ESI+): Calculated for C₉H₁₃N₂O₃S⁺ [M+H]⁺ m/z 229.06; Found 229.10.

References

  • El-Sayed, N. N. E., et al. "Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide." Journal of the Chemical Society of Pakistan, 2016.[Link]

  • University of Birmingham Research Archive. "Design, Synthesis and Evaluation of Mechanism-Based Inhibitors of IDO1 and PROTAC-Degraders of JAK2." (Details DMAP-catalyzed ring opening of glutaric anhydride). University of Birmingham, 2021.[Link]

  • Chemical Communications. "An organometallic swap strategy for bottlebrush polymer–protein conjugate synthesis." Royal Society of Chemistry, 2024.[Link]

Sources

Exploratory

5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic Acid: A Technical Guide on Physicochemical Profiling and Solubility Thermodynamics

Executive Summary In modern drug discovery, the precise characterization of building blocks and linker moieties is critical for predicting the pharmacokinetic behavior of complex molecules. 5-[(4-Methyl-1,3-thiazol-2-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise characterization of building blocks and linker moieties is critical for predicting the pharmacokinetic behavior of complex molecules. 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid (CAS: 353779-69-8) is a highly versatile bifunctional scaffold. It combines a 4-methylthiazol-2-amine pharmacophore—frequently utilized as a bioisostere to modulate lipophilicity and metabolic stability—with a glutaric acid (5-oxopentanoic acid) linker.

This whitepaper provides an in-depth analysis of the compound's molecular weight, structural properties, and solubility thermodynamics. Furthermore, it establishes a self-validating experimental protocol for accurately determining its solubility profile, a critical step before integrating this scaffold into Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), or lead optimization campaigns.

Physicochemical Profiling & Structural Analysis

The structural logic of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid dictates its behavior in both aqueous and organic environments. The molecule features a rigid, weakly basic thiazole ring coupled via a neutral amide bond to a flexible, acidic aliphatic chain.

Quantitative Data Summary
Physicochemical PropertyValue / Description
Chemical Name 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid
CAS Registry Number 353779-69-8 [1]
Molecular Formula C9H12N2O3S
Molecular Weight 228.27 g/mol
Estimated pKa (Acidic) ~4.5 (Terminal Carboxylic Acid)
Estimated pKa (Basic) ~2.5 (Thiazole Nitrogen)
Hydrogen Bond Donors 2 (Amide NH, Carboxylic OH)
Hydrogen Bond Acceptors 4 (Carbonyls, Thiazole N)

Structural Causality: The molecular weight of 228.27 g/mol places this compound firmly in the "fragment-like" chemical space. However, its high hydrogen-bonding capacity can lead to strong crystal lattice energies ("brick dust" behavior). The thiazole ring acts as a robust carbonyl bioisostere, which has been shown to enhance target binding affinity while resisting enzymatic degradation better than traditional phenyl or pyridine rings ().

Solubility Thermodynamics & Solvent Compatibility

Solubility is not a static value; it is a dynamic equilibrium dictated by the solvent's dielectric constant, the compound's pKa, and the pH of the aqueous medium.

pH-Dependent Aqueous Solubility

Because this compound possesses both a weakly basic thiazole nitrogen and a moderately acidic carboxylic acid, its ionization state shifts dramatically across the physiological pH range.

  • Acidic Media (pH < 3.0): The carboxylic acid is fully protonated (neutral). The thiazole nitrogen may be partially protonated, but the overall hydration shell is weak. Solubility is driven primarily by the disruption of the crystal lattice, which is typically low.

  • Physiological Media (pH 7.4): The carboxylic acid (pKa ~4.5) is fully deprotonated, forming a highly water-soluble carboxylate anion. This anionic state drastically increases the compound's thermodynamic solubility.

IonizationStates Acidic Acidic Neutral pH 4.0 - 6.0 Transitional State Moderate Solubility Acidic->Neutral Deprotonation of COOH (pKa ~4.5) Basic Basic Neutral->Basic Full Ionization to Salt Form

Fig 1. pH-dependent ionization states and their direct effect on aqueous solubility.

Organic Solvent Compatibility

For stock solution preparation, Dimethyl Sulfoxide (DMSO) is the solvent of choice. DMSO's high dielectric constant and strong hydrogen-bond accepting nature effectively disrupt the intermolecular hydrogen bonds between the carboxylic acid and amide groups. However, diluting a 10 mM DMSO stock into an aqueous buffer often induces "solvent shift precipitation," creating a supersaturated kinetic state that does not reflect true thermodynamic solubility.

Experimental Protocol: Thermodynamic Solubility Profiling

To accurately determine the solubility of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid for late-stage development, a Thermodynamic Solubility Assay must be employed. Unlike kinetic assays, thermodynamic protocols measure the true equilibrium between the solid crystalline phase and the saturated solution ().

Step-by-Step Methodology
  • Solid Dispensing: Weigh exactly 2.0–3.0 mg of the crystalline compound into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 500 µL of the target aqueous buffer (e.g., 100 mM Potassium Phosphate, pH 7.4). Causality Note: A high-capacity buffer (100 mM) is strictly required to resist the pH drop caused by the dissolution of the acidic pentanoic acid moiety.

  • Equilibration: Seal the vial and incubate at 37°C for 24 to 48 hours on a rotary shaker at 900 rpm. This extended duration provides the activation energy necessary to break the solid crystal lattice and reach true thermodynamic equilibrium.

  • Phase Separation (Critical Step): Transfer the suspension to an ultracentrifuge tube and spin at 10,000 × g for 15 minutes. Causality Note: Avoid syringe filters. Hydrophobic compounds can adsorb to filter membranes, or conversely, nano-suspensions can pass through the pores, artificially inflating the LC-MS/MS quantification.

  • Extraction & Dilution: Carefully extract 50 µL of the clear supernatant. Dilute 1:10 or 1:100 in a 50:50 Water:Acetonitrile mixture to prevent precipitation prior to injection.

  • LC-MS/MS Quantification: Analyze the diluted supernatant using LC-MS/MS against a standard calibration curve prepared in 100% DMSO.

System Validation & Quality Control (QC)

A protocol is only as trustworthy as its internal controls. To ensure this system is self-validating:

  • pH Drift Check: Measure the final pH of the supernatant post-equilibration. If the pH has dropped by >0.1 units, the buffer capacity was exhausted, and the measured solubility corresponds to the new pH, not the target pH.

  • Solid-State Verification: Recover the residual solid pellet and analyze it via Powder X-Ray Diffraction (PXRD). This confirms that the compound did not undergo salt-form disproportionation or convert to a different polymorph during the 48-hour incubation.

SolubilityWorkflow A 1. Solid Compound (C9H12N2O3S) B 2. Buffer Addition (pH 1.2, 4.0, 7.4, 9.0) A->B C 3. Equilibration (24-48h at 37°C, 900 rpm) B->C D 4. Phase Separation (Ultracentrifugation at 10,000g) C->D E 5. Supernatant Extraction & Dilution D->E F 6. LC-MS/MS Quantification E->F G 7. Thermodynamic Solubility Curve F->G

Fig 2. Self-validating thermodynamic solubility workflow for late-stage profiling.

Strategic Applications in Drug Discovery

Understanding the exact molecular weight (228.27 g/mol ) and the thermodynamic solubility profile of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid is paramount for its application in synthetic chemistry.

Because the terminal carboxylic acid remains highly soluble in basic aqueous conditions, it is an ideal candidate for EDC/NHS coupling reactions. Drug development professionals frequently utilize this scaffold to synthesize targeted degraders (PROTACs). The glutaric acid chain acts as a flexible spacer, while the thiazole ring provides a rigid, metabolically stable anchor that can engage in pi-stacking or hydrogen bonding within a target protein's binding pocket. By validating its solubility thermodynamics upfront, chemists can prevent late-stage attrition caused by poor formulation compatibility or unexpected kinetic precipitation during biological assays.

References

  • Kerns, E.H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Chapter 21: Solubility Methods. ScienceDirect. Retrieved from[Link]

  • Rosen, T., Nagel, A. A., Rizzi, J. P., et al. (1990). Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 33(10), 2715-2720. Retrieved from[Link]

Foundational

An In-Depth Technical Guide to the Early Discovery Applications of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid

Foreword: Navigating the Uncharted Territory of a Novel Chemical Entity The journey of drug discovery is one of immense complexity and considerable risk, often beginning with a single, novel molecule.[1] The path from a...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Uncharted Territory of a Novel Chemical Entity

The journey of drug discovery is one of immense complexity and considerable risk, often beginning with a single, novel molecule.[1] The path from a chemical structure to a potential therapeutic is paved with rigorous scientific inquiry, strategic decision-making, and a deep understanding of the underlying biology of a disease. This guide is intended for researchers, scientists, and drug development professionals who find themselves at the starting line with a compound like 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid. While specific biological data for this molecule is not yet prevalent in published literature, its structural motifs—a substituted thiazole ring coupled to a flexible carboxylic acid chain—suggest a wealth of potential therapeutic applications.

The thiazole moiety is a well-established pharmacophore present in numerous approved drugs and biologically active agents, exhibiting a wide spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[2] The pentanoic acid chain offers a handle for metabolic processing and can influence solubility and cell permeability. This guide, therefore, presents a strategic and technically robust framework for the early-stage evaluation of this promising, yet uncharacterized, chemical entity. We will proceed with a hypothesis-driven approach, grounded in the principles of modern drug discovery, to unlock its therapeutic potential.[3]

Foundational Steps: Synthesis and Characterization

Proposed Retrosynthetic Analysis and Forward Synthesis

A logical approach to the synthesis involves the formation of an amide bond between 2-amino-4-methylthiazole and glutaric anhydride.

Retrosynthesis:

G target 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid amide_bond Amide Bond Formation target->amide_bond amine 2-Amino-4-methylthiazole amide_bond->amine anhydride Glutaric Anhydride amide_bond->anhydride G start Early Discovery Initiation target_based Target-Based Screening start->target_based phenotypic Phenotypic Screening start->phenotypic hit_id Hit Identification target_based->hit_id phenotypic->hit_id moa Mechanism of Action Studies hit_id->moa lead_opt Lead Optimization moa->lead_opt G cluster_0 In Silico & In Vitro Approaches cluster_1 Cellular & Biochemical Assays hit Confirmed 'Hit' Compound target_id Target Identification hit->target_id target_engagement Target Engagement target_id->target_engagement affinity_chrom Affinity Chromatography-Mass Spectrometry target_id->affinity_chrom thermal_shift Cellular Thermal Shift Assay (CETSA) target_id->thermal_shift genetic Genetic Approaches (e.g., CRISPR screens) target_id->genetic pathway Pathway Analysis target_engagement->pathway biochemical Biochemical Assays (e.g., enzyme kinetics) target_engagement->biochemical moa Elucidated MoA pathway->moa cellular Cell-Based Assays (e.g., Western Blot, qPCR) pathway->cellular

Sources

Protocols & Analytical Methods

Method

Guide to the Preparation and Handling of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic Acid Solutions in DMSO

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, field-tested guide for the dissolution, handling, and storage of 5-[(4-Met...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested guide for the dissolution, handling, and storage of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid in dimethyl sulfoxide (DMSO). The accurate preparation of stock solutions is a foundational requirement for reproducible and reliable data in drug discovery and biological research. This guide moves beyond a simple set of instructions to explain the scientific rationale behind each step, addressing the specific chemical moieties of the target compound—a substituted thiazole and a carboxylic acid. We present a detailed protocol for preparing a 10 mM primary stock solution, guidelines for subsequent serial dilutions to avoid precipitation in aqueous media, and best practices for storage to ensure long-term stability. Troubleshooting advice and safety precautions are included to create a self-validating system for researchers.

Introduction: The Criticality of the First Step

Dimethyl sulfoxide (DMSO) is the preeminent solvent in drug discovery, prized for its capacity to dissolve a vast array of organic molecules for high-throughput screening and cell-based assays.[1][2] However, its utility is coupled with challenges, including potential compound degradation, precipitation upon dilution into aqueous buffers, and cellular toxicity at higher concentrations.[1][3]

5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid is a molecule that contains a thiazole ring, a structure known for its diverse biological activities but also for potential stability issues.[4] The presence of a carboxylic acid further influences its physicochemical properties. A standardized, chemically-aware protocol is therefore not just a matter of convenience but a prerequisite for experimental success. This guide provides that standard, ensuring that the compound's integrity is maintained from the vial to the final assay.

Compound Physicochemical Data

Accurate calculations are the bedrock of any protocol. The essential properties of the target compound are summarized below.

PropertyValueSource
IUPAC Name 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acidN/A
Molecular Formula C₁₀H₁₂N₂O₃S[5]
Molecular Weight 256.28 g/mol Calculated
Canonical SMILES CC1=NC(=CS1)NC(=O)CCCC(=O)O[5]
Appearance Typically a solid powderN/A

Materials and Equipment

  • 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid (solid powder)

  • Anhydrous, high-purity DMSO (≥99.9%), preferably from a freshly opened bottle[4]

  • Calibrated analytical balance (precision of at least 0.1 mg)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

  • Low-temperature freezers (-20°C and -80°C)

Core Principles: A Rationale-Driven Workflow

Understanding the "why" behind each step is crucial for troubleshooting and adapting the protocol. The overall workflow is designed to maximize solubility while preserving compound integrity.

G cluster_prep Stock Solution Preparation cluster_storage Storage & Dilution Compound Solid Compound Powder Weigh Accurate Weighing Compound->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Aid Dissolution (Vortex, Sonicate) Add_DMSO->Dissolve Stock 10 mM Primary Stock in 100% DMSO Dissolve->Stock Aliquot Aliquot into Single-Use Volumes Stock->Aliquot Store Store at -80°C (Protected from Light) Aliquot->Store Dilute_DMSO Serial Dilution in 100% DMSO Store->Dilute_DMSO For Experiment Dilute_Aq Final Dilution into Aqueous Assay Buffer Dilute_DMSO->Dilute_Aq Working_Sol Final Working Solution (<0.5% DMSO) Dilute_Aq->Working_Sol G Start Is the compound fully dissolved after vortexing? Sonicate Sonicate in water bath for 5-10 minutes. Start->Sonicate No Success Solution Ready for QC and Aliquoting. Start->Success Yes Check2 Is it dissolved now? Sonicate->Check2 Warm Apply gentle heat (≤37°C) for 5 minutes. Check3 Is it dissolved now? Warm->Check3 Check2->Warm No Check2->Success Yes Check3->Success Yes Fail Consider preparing a lower concentration stock (e.g., 5 mM). Re-evaluate protocol. Check3->Fail No

Caption: Decision-making workflow for aiding dissolution.

Quality Control, Storage, and Stability

  • Visual QC: The final stock solution should be a clear, homogenous liquid free of any visible precipitates.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes. [1][6]* Storage: Store aliquots at -80°C for long-term stability. For short-term use (less than a month), -20°C is acceptable. [4][6]* Protection: Always protect the stock solutions from light by using amber vials or by wrapping clear tubes in foil. [4]Store under an inert atmosphere (argon or nitrogen) if maximum stability is required for long-term archiving. [4]

Protocol: Preparation of Working Solutions via Serial Dilution

This protocol prevents compound precipitation in your final assay medium. The key is to lower the concentration in steps while still in 100% DMSO before the final "shock" of adding it to an aqueous buffer. [1]

Step 1: Serial Dilution in 100% DMSO
  • Thaw one aliquot of your 10 mM primary stock solution.

  • Label a series of sterile tubes for your desired concentrations (e.g., 1 mM, 100 µM, 10 µM).

  • To prepare 1 mM stock: Add 10 µL of the 10 mM stock to 90 µL of fresh anhydrous DMSO. Vortex to mix.

  • To prepare 100 µM stock: Add 10 µL of the newly made 1 mM stock to 90 µL of fresh anhydrous DMSO. Vortex to mix.

  • Continue this 1:10 dilution series until you have reached the desired concentrations in DMSO.

Step 2: Final Dilution into Assay Medium
  • Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5% , to avoid solvent-induced artifacts or cytotoxicity. [7]2. To prepare a final working solution (e.g., 10 µM in a final volume of 1 mL), you would typically add a small volume of a more concentrated DMSO stock.

    • Example: To make a 10 µM final solution, you could prepare an intermediate 1 mM stock in DMSO as described above. Then, add 10 µL of this 1 mM DMSO stock to 990 µL of your aqueous assay buffer. This results in a final DMSO concentration of 1%. Adjust volumes to stay below the 0.5% threshold if required for your specific cell type or assay (e.g., add 5 µL of 1 mM stock to 995 µL of buffer for a 5 µM final concentration and 0.5% DMSO).

  • Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your test samples. [1] Example Serial Dilution Scheme

    Step Start Solution Volume of Start Sol. Volume of DMSO Final Concentration
    A 10 mM Stock 10 µL 90 µL 1 mM
    B 1 mM (from Step A) 10 µL 90 µL 100 µM

    | C | 100 µM (from Step B) | 10 µL | 90 µL | 10 µM |

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates during storage at -20°C/-80°C. Stock concentration is too high (exceeds solubility limit at low temp).Thaw, warm gently, and vortex to redissolve. Consider preparing a lower concentration primary stock.
Compound precipitates immediately upon dilution into aqueous buffer. The concentration jump is too large ("solvent shock").Perform serial dilutions in 100% DMSO first to a concentration closer to the final working concentration before adding to the buffer.
Solution turns yellow/brown over time. Potential compound degradation (e.g., oxidation). [8]Discard the stock. Prepare fresh solution and ensure storage is strictly at -80°C, protected from light. Use anhydrous DMSO from a new bottle.
Inconsistent results between experiments. Repeated freeze-thaw cycles degrading the compound; inaccurate pipetting.Always use a fresh aliquot for each experiment. [1]Verify pipette calibration.

Safety Precautions

  • Always handle 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid powder in a chemical fume hood or with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMSO is an excellent transdermal carrier. Avoid direct skin contact as it can facilitate the absorption of the dissolved compound and other chemicals.

  • Consult the Safety Data Sheet (SDS) for the compound and for DMSO before beginning work.

References

  • Malin, A. et al. (2020). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • Neochoritis, C. G. et al. (2017). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. [Link]

  • Protocol Online. (2013). Making a stock solution for my drug using DMSO. Protocol Online. [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. ResearchGate. [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Captivate Bio. [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Quora. [Link]

  • Compoint, F. et al. (2020). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. The Journal of Physical Chemistry B. [Link]

  • Di, L. & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • ResearchGate. (2026). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. [Link]

  • NextSDS. (n.d.). 5-[(4-METHYL-1,3-THIAZOL-2-YL)AMINO]-5-OXOPENTANOIC ACID. NextSDS. [Link]

  • Al-Ghorbani, M. et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. [Link]

  • ResearchGate. (2018). What is the suitable solvent for synthetic organic compound to be checked for biological activity?. ResearchGate. [Link]

  • JETIR. (2019). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR. [Link]

  • Wu, Y. et al. (2020). NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO. Organic Chemistry Frontiers. [Link]

  • PubChem. (n.d.). 5-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid. PubChem. [Link]

Sources

Application

in vivo dosing formulation 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid

An In Vivo Dosing Formulation Guide for 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid (CAS 353779-69-8) As a Senior Application Scientist, designing a robust preclinical formulation requires moving beyond tria...

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Author: BenchChem Technical Support Team. Date: March 2026

An In Vivo Dosing Formulation Guide for 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid (CAS 353779-69-8)

As a Senior Application Scientist, designing a robust preclinical formulation requires moving beyond trial-and-error to a rational, property-driven strategy. 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid is a synthetic small molecule containing both a weakly basic thiazole ring and a terminal carboxylic acid. This amphoteric nature, dominated by the acidic carboxylate (estimated pKa ~4.5), dictates its solubility profile and structural behavior across physiological pH gradients.

The following guide provides a comprehensive, self-validating methodology for formulating this compound for in vivo efficacy and pharmacokinetic (PK) studies.

Physicochemical Profiling & Formulation Rationale

Understanding the causality between a molecule's structure and its in vivo behavior is the cornerstone of formulation development[1].

  • Intravenous (IV) Rationale: For systemic IV administration, the compound must be in a true solution to prevent capillary embolism. Because the molecule is a weak acid, it is predominantly ionized at physiological pH (7.4). However, its intrinsic aqueous solubility may still be insufficient for high-dose toxicology studies. Therefore, a co-solvent/surfactant system utilizing DMSO and Kolliphor® HS 15 is recommended. Kolliphor® HS 15 is highly tolerated in parenteral formulations and effectively prevents drug precipitation upon dilution in the bloodstream[2].

  • Per Os (PO) Rationale: Oral administration presents a unique challenge. At gastric pH (1.5–3.0), the carboxylic acid is unionized, drastically reducing solubility. If dosed as a solution, the compound is highly prone to rapid, unpredictable precipitation in the stomach, leading to erratic PK exposure and high variability in the Preclinical Dose Number (PDo)[3]. To circumvent this, dosing a pre-formed, uniform suspension is the gold standard. This ensures the dissolution rate is controlled by the particle size rather than unpredictable in vivo precipitation dynamics[4].

Preclinical Vehicle Selection Strategy

The decision matrix for selecting the appropriate vehicle is driven by the intended route of administration and the target physical state of the formulation.

G A 5-[(4-Methyl-1,3-thiazol-2-yl)amino] -5-oxopentanoic acid B Physicochemical Profiling pKa ~ 4.5 (Weak Acid) A->B C Intravenous (IV) Route Target: True Solution B->C Systemic Exposure D Per Os (PO) Route Target: Uniform Suspension B->D Oral Efficacy E 5% DMSO + 10% Kolliphor HS 15 + 85% Saline C->E F 0.5% Methylcellulose + 0.1% Tween 80 D->F G Sterile Filtration (0.22 µm) E->G H Probe Sonication (Size Reduction) F->H

Workflow for selecting and preparing IV and PO formulations based on compound pKa.

Preparation Protocols

Every protocol must function as a self-validating system to ensure reproducibility and scientific integrity.

Protocol A: Intravenous (IV) Formulation (Target: 2 mg/mL True Solution)

Vehicle: 5% DMSO / 10% Kolliphor® HS 15 / 85% Isotonic Saline.

  • Weighing: Accurately weigh 20 mg of the API into a sterile glass vial.

  • Primary Solubilization: Add 0.5 mL of DMSO. Vortex until the powder is completely dissolved. Causality: DMSO disrupts the crystal lattice, ensuring complete molecular dispersion.

  • Surfactant Addition: Warm Kolliphor® HS 15 to 37°C until liquefied. Add 1.0 mL to the vial. Vortex vigorously for 1 minute.

  • Aqueous Dilution: Slowly add 8.5 mL of 0.9% Isotonic Saline dropwise while continuously vortexing. Causality: Continuous agitation prevents localized supersaturation and micellar collapse.

  • Self-Validation Check: Hold the vial against a contrasting black-and-white background. The solution must be 100% optically transparent. If any Tyndall effect (cloudiness) is observed, the micellar capacity has been exceeded, and the formulation must be discarded.

  • Sterilization: Filter the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile dosing vial.

Protocol B: Per Os (PO) Formulation (Target: 10 mg/mL Uniform Suspension)

Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Purified Water.

  • Weighing: Accurately weigh 100 mg of the API into a glass mortar or flat-bottom vial.

  • Wetting: Add 10 µL of Tween 80 directly to the powder. Triturate with a pestle or mix with a spatula. Causality: Tween 80 lowers the interfacial tension, wetting the hydrophobic drug particles and preventing agglomeration[5].

  • Suspending: Geometrically add 9.99 mL of 0.5% MC solution (e.g., add 1 mL, mix thoroughly, then add the rest). Causality: MC increases the kinetic viscosity of the vehicle, significantly reducing the sedimentation rate of the particles according to Stokes' Law[5].

  • Size Reduction: Probe sonicate the suspension on ice for 2–3 minutes (10 seconds on / 10 seconds off).

  • Self-Validation Check: Allow the suspension to stand undisturbed for 15 minutes. If rapid phase separation or sedimentation occurs, the particle size is too large or the viscosity is too low. The suspension must be easily resuspendable with gentle inversion.

In Vivo Dosing & Pharmacokinetic (PK) Sampling Methodology

To accurately assess the Preclinical Dose Number (PDo) and absorption risks[6], meticulous dosing and sampling are required.

  • Animal Preparation: Fast animals for 4–6 hours prior to PO dosing to standardize gastric emptying times. Water should remain ad libitum.

  • Administration:

    • IV Dosing: Administer via the lateral tail vein (mice) or jugular vein catheter (rats) at a slow, steady rate (e.g., 1 mL/min) to prevent acute toxicity from vehicle overload.

    • PO Dosing: Resuspend the formulation immediately prior to drawing it into the syringe. Administer via oral gavage using a bulb-tipped gastric needle.

  • Sampling: Collect whole blood into K2-EDTA tubes at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Keep tubes on wet ice.

  • Processing: Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

PK A Dosing (IV/PO) B Blood Collection (Timecourse) A->B C Plasma Separation (4°C, 3000g) B->C D Protein Precipitation (Acetonitrile + IS) C->D E LC-MS/MS Quantification D->E

Standard in vivo pharmacokinetic (PK) sampling and bioanalytical workflow.

Data Presentation

Table 1: Physicochemical Properties and Excipient Compatibility

ParameterValue / StatusFormulation Implication
Molecular Weight 228.27 g/mol Favorable for rapid absorption.
Estimated pKa ~4.5 (Carboxylic Acid)Unionized in stomach; ionized in blood/intestine.
DMSO Compatibility HighExcellent primary solvent for IV stock solutions.
Kolliphor® HS 15 CompatiblePrevents precipitation upon IV aqueous dilution.
Methylcellulose (MC) CompatibleIdeal suspending agent for PO administration.

Table 2: Recommended Dosing Volumes and Needles by Species

SpeciesRouteMax Recommended VolumeNeedle Gauge / Type
Mouse (20-25g) IV5 mL/kg (approx. 100-125 µL)27G - 30G standard needle
Mouse (20-25g) PO10 mL/kg (approx. 200-250 µL)20G - 22G bulb-tipped gavage
Rat (200-250g) IV5 mL/kg (approx. 1.0-1.25 mL)24G - 26G standard needle
Rat (200-250g) PO10 mL/kg (approx. 2.0-2.5 mL)16G - 18G bulb-tipped gavage

References

  • Shah SM, Jain AS, Kaushik R, Nagarsenker MS, Nerurkar MJ. Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. 2014;15(5):1307-1323.[Link]

  • Wuelfing WP, Daublain P, Kesisoglou F, Templeton A, McGregor C. Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species. Molecular Pharmaceutics. 2015;12(4):1031-1039.[Link]

  • Sheskey PJ, Cook WG, Cable CG, eds. Handbook of Pharmaceutical Excipients. 8th ed. Pharmaceutical Press; 2017.[Link]

  • American Pharmaceutical Review. Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formulations. 2019.[Link]

Sources

Method

Application Notes &amp; Protocols for the Preparation of Stock Solutions of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, dissolution, and storage of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, dissolution, and storage of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid. Due to the limited availability of specific experimental data for this compound, this protocol synthesizes best practices for handling molecules with similar functional groups, namely a thiazole ring and a carboxylic acid moiety. The following protocols are designed to ensure the integrity, stability, and reproducibility of experimental results.

Introduction and Chemical Background

5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid is a small molecule featuring a core thiazole structure, which is a common scaffold in many pharmacologically active compounds.[1] The presence of a carboxylic acid imparts specific physicochemical properties, notably pH-dependent solubility.[2] Understanding these structural features is critical for developing a robust and reliable stock solution preparation protocol. Thiazole-containing compounds have diverse biological activities, and their stability can be influenced by factors such as pH and solvent choice.[2][3]

Table 1: Physicochemical Properties of Structurally Related Compounds

PropertyValueSource
Molecular FormulaC9H12N2O3S[4]
Molecular Weight228.27 g/mol [4]
AppearanceAssumed to be a solid powderGeneral Knowledge
Storage of SolidStore at -20°C, protected from light and moisture[5]

Core Principles of Stock Solution Preparation

The primary objective is to create a concentrated, stable, and accurate stock solution that can be easily diluted to working concentrations for various assays. The choice of solvent is paramount and is dictated by the compound's solubility and its compatibility with downstream applications. For many small molecules in discovery research, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power for a wide range of organic compounds.[6]

Recommended Protocol for Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO. It is crucial to use high-purity, anhydrous DMSO to prevent the introduction of water, which can affect compound stability and solubility.[7]

Materials and Equipment
  • 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Step-by-Step Procedure
  • Equilibration: Before opening, allow the vial containing the solid compound to equilibrate to room temperature for at least 30 minutes.[5][8] This prevents condensation of atmospheric moisture onto the compound, which can compromise its stability.[5]

  • Weighing: Tare a clean, static-free weighing boat on the analytical balance. Carefully weigh the desired amount of the compound. For 1 mL of a 10 mM stock solution, weigh 2.28 mg.

  • Dissolution:

    • Transfer the weighed compound into a sterile amber vial.

    • Add the calculated volume of anhydrous DMSO. For a 10 mM solution with 2.28 mg of compound, add 1 mL of DMSO.

    • Cap the vial tightly and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution.

    • Visually inspect the solution to ensure there are no visible particulates. If dissolution is slow, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be employed.[7]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[8][9]

    • Store the aliquots at -20°C or, for long-term storage, at -80°C.[9] When stored properly, DMSO stock solutions are typically stable for at least 6 months.[7]

Table 2: Preparation of a 10 mM Stock Solution in DMSO

ParameterValue
Compound5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid
SolventAnhydrous Dimethyl Sulfoxide (DMSO)
Desired Stock Concentration10 mM
Molecular Weight (MW)228.27 g/mol
Calculation for 1 mL of 10 mM Stock
Mass required2.28 mg
Volume of DMSO1 mL
Calculation for 5 mL of 10 mM Stock
Mass required11.41 mg
Volume of DMSO5 mL

Preparation of Aqueous Working Solutions

A common challenge encountered when diluting DMSO stock solutions into aqueous buffers for biological assays is compound precipitation.[2] This occurs because the compound, while soluble in DMSO, may have poor aqueous solubility.

Best Practices for Dilution
  • Serial Dilutions: It is often more effective to perform serial dilutions rather than a single large dilution.[6] For example, first, create an intermediate dilution in a mixture of DMSO and the aqueous buffer before the final dilution.

  • Final DMSO Concentration: Aim to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%, to minimize solvent-induced artifacts.[2]

  • pH Considerations: The carboxylic acid moiety means the compound's solubility is likely pH-dependent. At pH values above its pKa, the carboxylic acid will be deprotonated and more soluble in aqueous media. Conversely, in acidic conditions (pH < pKa), it will be protonated and less soluble.[8] Empirical testing of solubility at different pH values of your assay buffer is recommended.

  • Immediate Use: Working solutions in aqueous buffers should be prepared fresh and used immediately, as the compound may not be stable in these solutions for extended periods.[6]

Quality Control and Troubleshooting

  • Visual Inspection: Always visually inspect thawed stock solutions and freshly prepared working solutions for any signs of precipitation or crystallization.

  • Solubility Issues: If precipitation occurs upon dilution, consider using a co-solvent like ethanol in your stock preparation or employing formulation strategies such as the use of cyclodextrins.[2]

  • Inconsistent Results: Variability in experimental outcomes can sometimes be traced back to issues with the stock solution. If this occurs, it is advisable to prepare a fresh stock solution from the solid compound.

Workflow and Decision Diagrams

Stock_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation start Start: Solid Compound equilibrate Equilibrate to Room Temp start->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex & Visually Inspect dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Assay dilute Dilute in Aqueous Buffer thaw->dilute use Use Immediately in Assay dilute->use Troubleshooting_Solubility cluster_solutions start Precipitation upon dilution? solution1 Perform Serial Dilutions start->solution1 Yes solution2 Adjust Buffer pH start->solution2 Yes solution3 Use Co-Solvent (e.g., Ethanol) start->solution3 Yes solution4 Consider Formulation (e.g., Cyclodextrins) start->solution4 Yes no_precip Proceed with Assay start->no_precip No

Caption: Decision tree for troubleshooting solubility issues.

References

  • NextSDS. (n.d.). 5-[(4-METHYL-1,3-THIAZOL-2-YL)AMINO]-5-OXOPENTANOIC ACID. Retrieved from [Link]

  • ResearchGate. (2015, January 8). What to select for storing your compound: neat vs. in solution?. Retrieved from [Link]

  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from [Link]

  • National Institute for Biological Standards and Control (NIBSC). (n.d.). Peptide Handling, dissolution & Storage. Retrieved from [Link]

  • PubChem. (n.d.). 5-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid. Retrieved from [Link]

  • PMC. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Retrieved from [Link]

  • ResearchGate. (2022, July 15). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Retrieved from [Link]

  • ResearchGate. (n.d.). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Retrieved from [Link]

  • JETIR. (2024, July). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Retrieved from [Link]

Sources

Application

Application Note: Advanced Crystallization Strategies for 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic Acid

Introduction & Molecular Profiling 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid is a flexible, multi-functional organic intermediate characterized by a 4-methylthiazole ring, an amide linkage, and a terminal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Profiling

5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid is a flexible, multi-functional organic intermediate characterized by a 4-methylthiazole ring, an amide linkage, and a terminal glutaric acid chain. In pharmaceutical development, isolating such flexible molecules in a high-purity, crystalline form is notoriously challenging. The conformational flexibility of the pentanoic acid backbone often lowers the melting point and increases the propensity for "oiling out" (liquid-liquid phase separation, LLPS) rather than nucleating into a stable crystal lattice.

However, the molecule possesses robust supramolecular synthons. The terminal carboxylic acid is primed to form strong O-H···O hydrogen-bonded dimers, while the amide N-H and the thiazole nitrogen can participate in extended N-H···N or N-H···O networks. Crystallographic studies of similar thiazole-carboxylic acid derivatives demonstrate that these H···H, N···H, and O···H contacts can account for 50–70% of the total Hirshfeld surface area, acting as the primary drivers of lattice assembly[1]. By carefully controlling the solvent environment, we can leverage these directional interactions to drive ordered crystal growth.

Crystallization Rationale: Why CCAC?

For molecules prone to oiling out, a single-parameter crystallization (e.g., cooling alone) is often insufficient. The solubility curve may not be steep enough, requiring excessive cooling that traps impurities. Conversely, pure antisolvent addition can create massive local supersaturation, leading to amorphous precipitation or fine, agglomerated powders that are difficult to filter.

To mitigate this, we employ Combined Cooling and Antisolvent Crystallization (CCAC) . The addition of an antisolvent (Water) to a good solvent (Ethanol) reduces the thermodynamic solubility of the compound, while a controlled cooling ramp dictates the kinetic rate of crystal growth. This synergistic approach has been heavily validated in both continuous plug-flow systems[2] and mixed suspension mixed product removal (MSMPR) cascade crystallizers[3] to precisely control crystal size distribution (CSD) and polymorphic purity.

Experimental Methodologies (Self-Validating Protocols)

Phase 1: Solvent Selection & MSZW Determination

Causality: Before executing CCAC, the Metastable Zone Width (MSZW) must be mapped. Ethanol is selected as the primary solvent due to its excellent solubilization of the thiazole and amide moieties at elevated temperatures. Water acts as a highly effective antisolvent, forcing the hydrophobic 4-methylthiazole group out of solution.

  • Prepare a 100 mg/mL solution of the compound in absolute Ethanol at 50°C in a jacketed vessel.

  • Titrate with Water at a rate of 0.1 mL/min while monitoring with an in situ optical probe until the primary nucleation point (cloud point) is reached.

  • Heat the suspension at 0.5°C/min until the clear point (complete dissolution) is achieved.

  • The temperature difference between the clear point and cloud point defines the MSZW for that specific solvent/antisolvent ratio.

Phase 2: Seed Generation

Causality: Unseeded CCAC often leads to primary nucleation bursts, resulting in unfilterable fines. Introducing milled seeds (1.5% w/w) provides a pre-existing surface area for the solute to integrate into the lattice, bypassing the high activation energy of primary nucleation.

  • Dissolve 2.0 g of the compound in 20 mL Ethanol at 50°C.

  • Rapidly crash-cool the solution to 5°C to induce spontaneous, rapid nucleation.

  • Filter, dry, and gently mill the resulting crystals. Sieve to isolate the 20–50 µm fraction.

Phase 3: The CCAC Protocol

Causality: The antisolvent is added slowly at an elevated temperature to enter the metastable zone without crossing the labile boundary. Cooling is then applied non-linearly to maintain a constant supersaturation level as the solute depletes.

  • Dissolution: Dissolve 10.0 g of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid in 100 mL of absolute Ethanol in a 250 mL jacketed crystallizer at 50°C. Stir at 250 RPM using a pitched-blade impeller.

  • Seeding: Cool the solution to 45°C (just inside the MSZW). Add 0.15 g of the prepared seeds suspended in 1 mL of Ethanol. Hold isothermally for 30 minutes to allow seed surface healing and prevent dissolution.

  • Antisolvent Addition: Begin dosing Water at a constant rate of 0.2 mL/min until a total of 40 mL is added. Maintain the temperature strictly at 45°C.

  • Cooling Ramp: Initiate a cubic cooling profile from 45°C to 10°C over 4 hours. The slow initial cooling prevents secondary nucleation, while the faster final cooling maximizes yield as the MSZW widens at lower temperatures.

  • Aging and Isolation: Hold the slurry at 10°C for 1 hour. Filter under vacuum, wash the cake with 20 mL of ice-cold Ethanol/Water (1:1 v/v), and dry in a vacuum oven at 40°C for 12 hours.

Data Presentation

Table 1: Solubility Profile of the Target Compound
Temperature (°C)Solubility in 100% Ethanol (mg/mL)Solubility in 50:50 EtOH:Water (mg/mL)Solubility in 100% Water (mg/mL)
1045.212.41.2
2568.521.82.5
40112.338.65.1
50155.055.28.4
Table 2: CCAC Operational Parameters & Causality
PhaseParameterSetpointMechanistic Causality
SeedingSeed Load1.5% w/wBypasses primary nucleation, preventing fine generation.
AntisolventDosing Rate0.2 mL/minSlowly builds supersaturation without crossing the labile boundary.
CoolingProfileCubicMatches the decreasing surface area growth rate to maintain constant supersaturation.
AgingHold Time60 minsAllows Ostwald ripening to consume remaining fines and heal crystal surfaces.

Process Analytical Technology (PAT) Integration

To ensure the protocol is self-validating and scalable, PAT tools are integrated directly into the crystallizer:

  • ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy): Tracks the liquid-state concentration of the amide carbonyl stretch (~1650 cm⁻¹) to monitor real-time supersaturation and ensure the process remains within the MSZW.

  • FBRM (Focused Beam Reflectance Measurement): Inserted directly into the slurry to measure the Chord Length Distribution (CLD). A sudden spike in fine counts (<10 µm) alerts the operator to secondary nucleation, prompting an immediate halt to antisolvent addition or a temporary temperature increase to dissolve the fines.

Visualizations

CCAC_Workflow A API Solution (Ethanol, 50°C) B Seed Addition (1.5% w/w, 45°C) A->B Cool to 45°C C Antisolvent Dosing (Water, 0.2 mL/min) B->C 30 min aging D Cubic Cooling (45°C to 10°C) C->D Constant T (45°C) E Filtration & Vacuum Drying D->E Yield Max PAT1 ATR-FTIR (Supersaturation) PAT1->C Feedback Loop PAT2 FBRM (Chord Length) PAT2->D Prevent Fines

Fig 1. Flowchart of the CCAC process integrated with PAT feedback.

Supramolecular_Assembly M1 Molecule A Carboxylic Acid Amide N-H Thiazole N M2 Molecule B Carboxylic Acid Amide C=O Thiazole S M1:c->M2:c O-H···O (Strong Dimer) M3 Molecule C Thiazole N Amide C=O Carboxylic Acid M1:a->M3:t N-H···N (Chain Extension) M2:a->M3:a Dipole-Dipole

Fig 2. Predicted supramolecular synthons driving the target crystal lattice assembly.

References

  • Hazra, D. K., Mukherjee, M., Helliwell, M., & Mukherjee, A. K. (2012). 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: an X-ray structural study at 100 K and Hirshfeld surface analysis. Acta Crystallographica Section C.[Link]

  • Alvarez, A. J., & Myerson, A. S. (2010). Continuous Plug Flow Crystallization of Pharmaceutical Compounds. Crystal Growth & Design.[Link]

  • Yang, Y., & Nagy, Z. K. (2015). Advanced control approaches for combined cooling/antisolvent crystallization in continuous mixed suspension mixed product removal cascade crystallizers. Chemical Engineering Science.[Link]

Sources

Method

Application Notes and Protocols for the In Vivo Administration of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid

For: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential of Thiazole-Based Modulators The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core o...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Thiazole-Based Modulators

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives of 2-aminothiazole, in particular, have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3][4][5][6] The compound of interest, 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid (hereinafter referred to as "Cpd-X"), belongs to this versatile class. Its structural similarity to known cyclooxygenase (COX) inhibitors suggests a potential mechanism of action in modulating inflammatory pathways.[7][8]

This guide provides a comprehensive framework for the preclinical in vivo administration of Cpd-X. It is designed to equip researchers with the necessary protocols and scientific rationale to conduct rigorous and reproducible animal studies. While Cpd-X serves as the primary example, the principles and methodologies outlined herein are broadly applicable to other novel small molecule thiazole derivatives, particularly those with anticipated poor aqueous solubility.

PART 1: Pre-Formulation and Physicochemical Characterization

A thorough understanding of the physicochemical properties of a test compound is the bedrock of successful in vivo studies. These characteristics dictate the formulation strategy and, ultimately, the compound's bioavailability.

Initial Solubility Screening

The first critical step is to determine the solubility of Cpd-X in a range of pharmaceutically acceptable vehicles. This will inform the selection of an appropriate formulation strategy.

Protocol: Equilibrium Solubility Assessment

  • Vehicle Selection: Prepare a panel of common, non-toxic vehicles. A recommended starting panel is provided in Table 1.

  • Compound Addition: Add an excess amount of Cpd-X to a known volume (e.g., 1 mL) of each vehicle in separate, appropriate vials (e.g., glass HPLC vials).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved Cpd-X using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Expression: Express the solubility in mg/mL or µg/mL.

Table 1: Initial Vehicle Screening Panel for Cpd-X

Vehicle CategorySpecific VehicleRationale for Inclusion
Aqueous Saline (0.9% NaCl)Standard isotonic vehicle for soluble compounds.
PBS (pH 7.4)Buffered aqueous system, mimics physiological pH.
Co-solvents 10% DMSO in SalineDimethyl sulfoxide (DMSO) is a powerful solubilizing agent.
40% PEG400 in WaterPolyethylene glycol 400 is a commonly used, safe co-solvent.
Surfactants 5% Tween® 80 in SalineA non-ionic surfactant that can improve solubility and stability.
Oils Corn OilA natural triglyceride, suitable for lipophilic compounds.

PART 2: Formulation Development and Preparation

Based on the solubility data, a suitable formulation can be developed. For many novel small molecules like Cpd-X, poor aqueous solubility is a common hurdle.[9] Therefore, we present protocols for two common formulation strategies: a co-solvent-based solution and a suspension.

Co-Solvent Formulation (for Solubilities >1 mg/mL in a co-solvent system)

This approach is suitable if Cpd-X shows adequate solubility in a co-solvent mixture that is well-tolerated by the animal model.

Protocol: Preparation of a 10 mg/mL Cpd-X Solution in 10% DMSO / 40% PEG400 / 50% Saline

  • Weighing: Accurately weigh the required amount of Cpd-X for the final desired volume and concentration.

  • Initial Solubilization: In a sterile container, add the DMSO (10% of the final volume) to the weighed Cpd-X. Vortex or sonicate until the compound is fully dissolved.

  • Addition of PEG400: Add the PEG400 (40% of the final volume) and mix thoroughly.

  • Final Dilution: Slowly add the saline (50% of the final volume) while continuously mixing to avoid precipitation.

  • Final Check: Ensure the final solution is clear and free of any particulates. This formulation should be prepared fresh daily.

Suspension Formulation (for poor solubility in all tested vehicles)

If Cpd-X is poorly soluble, a homogenous suspension is a viable alternative for oral or intraperitoneal administration.

Protocol: Preparation of a 10 mg/mL Cpd-X Suspension in 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween® 80

  • Vehicle Preparation: Prepare the vehicle by slowly adding 0.5g of sodium CMC and 0.1 mL of Tween® 80 to 100 mL of sterile water with continuous stirring. Heat gently (to ~40-50°C) to aid dissolution of the CMC. Cool to room temperature.

  • Compound Addition: Accurately weigh the Cpd-X and place it in a sterile mortar.

  • Wetting: Add a small amount of the vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Gradual Dilution: Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.

  • Homogenization: Transfer the suspension to a suitable container and use a magnetic stirrer to ensure a consistent dispersion.

  • Pre-dosing: Visually inspect for homogeneity before each dose administration. It is critical to continuously stir the suspension during the dosing procedure to prevent settling.

PART 3: Animal Model Administration

The choice of animal model and administration route is dictated by the research question. Rodent models are frequently used in preclinical efficacy and safety studies.[7]

Animal Model Selection and Acclimatization
  • Model: For an initial anti-inflammatory study, the BALB/c or C57BL/6 mouse strains are commonly used.

  • Acclimatization: Animals should be allowed to acclimatize to the housing conditions for at least one week prior to the start of the experiment.

  • Ethical Considerations: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

Routes of Administration: Detailed Protocols

Protocol: Oral Gavage (PO) in Mice

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

  • Dose Volume Calculation: Calculate the required volume based on the animal's most recent body weight. For mice, a typical oral gavage volume is 5-10 mL/kg.

  • Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the side of the mouth, over the tongue, and advance it along the esophagus. Do not force the needle.

  • Compound Administration: Once the needle is in the correct position (in the esophagus/stomach), slowly dispense the formulation.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing, which could indicate improper administration into the trachea.

Protocol: Intraperitoneal (IP) Injection in Mice

  • Animal Restraint: Restrain the mouse to expose its abdomen.

  • Injection Site: The injection should be administered in the lower right or left quadrant of the abdomen to avoid the bladder and major organs.

  • Needle Insertion: Use a 25-27 gauge needle. Lift the skin and insert the needle at a 15-20 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).

  • Compound Administration: Inject the formulation. The typical IP injection volume for mice is 10 mL/kg.

  • Post-Administration Monitoring: Briefly monitor the animal for any immediate adverse reactions.

PART 4: Experimental Workflow and Data Visualization

A well-structured experimental plan is essential for obtaining meaningful results.

Hypothetical Anti-Inflammatory Study Workflow

The following workflow describes a typical study to evaluate the anti-inflammatory effects of Cpd-X in a carrageenan-induced paw edema model.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Induction Phase cluster_post Post-Induction Monitoring acclimatization Animal Acclimatization (7 days) randomization Randomization & Grouping (n=8 per group) acclimatization->randomization baseline Baseline Paw Volume Measurement randomization->baseline treatment Cpd-X Administration (PO or IP) baseline->treatment induction Carrageenan Injection (1 hour post-Cpd-X) treatment->induction measurement Paw Volume Measurement (1, 2, 4, 6 hours post-induction) induction->measurement termination Euthanasia & Tissue Collection measurement->termination analysis Data Analysis (% Inhibition of Edema) termination->analysis G cluster_solution Solution-Based Formulations cluster_suspension Suspension-Based Formulations start Start: Cpd-X Powder solubility Solubility Screening (Aqueous & Organic Vehicles) start->solubility check_sol Is Solubility > 10 mg/mL in a safe aqueous vehicle? solubility->check_sol simple_sol Simple Aqueous Solution (e.g., Saline, PBS) check_sol->simple_sol Yes check_cosolvent Is Solubility > 5 mg/mL in a co-solvent system? check_sol->check_cosolvent No end Proceed to In Vivo Dosing simple_sol->end cosolvent_sol Co-solvent Formulation (e.g., DMSO/PEG400/Saline) check_cosolvent->cosolvent_sol Yes suspension Develop Suspension (e.g., CMC/Tween® 80) check_cosolvent->suspension No cosolvent_sol->end particle_size Particle Size Reduction? (Micronization) suspension->particle_size particle_size->end

Caption: Decision tree for selecting an appropriate in vivo formulation.

References

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Acta Chimica Slovenica. Retrieved from [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). Molecules. Retrieved from [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025, September 19). Heliyon. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Retrieved from [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. Retrieved from [Link]

  • Hawash, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. International Journal of Molecular Sciences, 25(14), 7485. Retrieved from [Link]

  • Development and Biological Evaluation of Novel 1,3,4-Thiadiazole Compounds Targeting TNF-α in Cancer Treatment. (2025, November 12). Molecules. Retrieved from [Link]

  • Cell and small animal models for phenotypic drug discovery. (n.d.). NIH National Library of Medicine. Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023, April 7). Journal of Chemical Reviews. Retrieved from [Link]

  • Sagara, Y., et al. (2005). Discovery of 2-aminothiazole-4-carboxamides, a novel class of muscarinic M(3) selective antagonists, through solution-phase parallel synthesis. Chemical & Pharmaceutical Bulletin, 53(4), 437-440. Retrieved from [Link]

  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. (2023, October 12). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Systematic Review On Thiazole And Its Applications. (n.d.). K. M. College of Pharmacy. Retrieved from [Link]

  • Jacob, J. P., & Manju, S. L. (2020). Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. Bioorganic Chemistry, 100, 103882. Retrieved from [Link]

  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. (2020). Oriental Journal of Chemistry. Retrieved from [Link]

  • Kashyap, S. J., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). Molecules. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopenta...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid .

Poor solubility is a frequent challenge that can lead to low reaction rates, incomplete conversions, and unreliable biological assay data, affecting over 40% of new chemical entities in drug development[1]. This compound presents a unique physicochemical profile: a hydrophobic thiazole ring, a rigid amide linkage capable of strong intermolecular hydrogen bonding, and a terminal carboxylic acid. Understanding the causality behind its physical behavior is the key to unlocking its solubility.

Mechanistic Origins of Poor Solubility

To troubleshoot effectively, we must first understand the molecular forces at play. The poor aqueous solubility of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid in its native state is driven by two primary factors:

  • High Crystal Lattice Energy: The amide group (-CONH-) acts as both a strong hydrogen bond donor and acceptor. When combined with the planar, aromatic 4-methylthiazole ring, the molecules pack tightly into a highly stable crystal lattice. Breaking this lattice requires significant energy, resisting dissolution in neutral or acidic aqueous media.

  • pH-Dependent Ionization: The terminal carboxylic acid is the molecule's primary solubilizing feature. Carboxylic acid-containing drugs present significant challenges because their solubility is strictly pH-dependent[2]. At a low pH, the carboxylate group is protonated (-COOH), rendering the molecule neutral, highly lipophilic, and practically insoluble. At a neutral to high pH, the group ionizes (-COO⁻), drastically increasing hydration and aqueous solubility[3].

Mechanism State1 State1 State2 Neutral pH (6.5 - 7.4) Ionized (-COO⁻) Disrupted H-Bonds State1->State2 Add Base (NaOH / Buffer) State3 State3 State2->State3 Further Alkalinization State3->State1 Add Acid (Precipitation)

Caption: pH-dependent ionization states and corresponding solubility mechanisms for the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My compound is precipitating when I dilute my DMSO stock into the aqueous assay buffer. Why is this happening? A: This is a classic "solvent-shift" precipitation. While the compound is highly soluble in polar aprotic solvents like DMSO, rapid introduction into an aqueous buffer forces the hydrophobic thiazole and protonated carboxylic acid out of solution. If your assay buffer is acidic (pH < 5.0), the carboxylic acid remains un-ionized, guaranteeing precipitation[2]. Solution: Ensure your aqueous buffer is pre-adjusted to pH 7.4 or higher before adding the DMSO stock, and add the stock dropwise while vortexing.

Q2: Can I use heat to force the compound into solution? A: Gentle warming (30–40 °C) and sonication can provide the kinetic energy needed to break down solid agglomerates and enhance the initial dissolution rate[4]. However, thermodynamically driven precipitation will reoccur once the solution cools if the solvent system (or pH) is inadequate. Heat should be used to accelerate dissolution in a proper solvent, not to force it into an incompatible one.

Q3: How can I improve the solubility for in vivo animal dosing where high concentrations are required? A: For in vivo applications, relying solely on pH adjustment may cause tissue irritation or precipitation upon injection. You must disrupt the crystal lattice using advanced formulation techniques. Converting the free acid to a sodium or potassium salt is the first line of defense. If that fails, creating a solid dispersion using carriers like Gelucire or employing cocrystallization with aliphatic amides has been proven to significantly enhance the dissolution rate of thiazole-carboxylic acid derivatives[5][6].

Quantitative Data & Solvent Compatibility

The table below summarizes the expected solubility behavior and quantitative limits for 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid across various solvent systems.

Solvent SystempH RangeIonization StateExpected SolubilityRecommended Application
Water / Saline < 4.5Protonated (Neutral)< 0.1 mg/mL (Poor)Not recommended
PBS Buffer 7.2 - 7.4Ionized (Anionic)2.0 - 5.0 mg/mL (Moderate)In vitro assays, Cell culture
DMSO (100%) N/ASolvated (H-bond disrupted)> 50 mg/mL (Excellent)Master stock solutions
DMF (100%) N/ASolvated (H-bond disrupted)> 30 mg/mL (Good)Chemical synthesis
0.1 M NaOH > 10.0Fully Ionized (Anionic)> 20 mg/mL (Excellent)Titration stock for formulation

Experimental Troubleshooting Workflows

Follow this decision matrix to select the appropriate solubilization protocol based on your experimental endpoint.

SolubilityWorkflow Start Compound Insoluble in Aqueous Media AssayType Determine Application Type Start->AssayType InVitro In Vitro Assays (Biochemical/Cellular) AssayType->InVitro InVivo In Vivo / Formulation (Animal Models) AssayType->InVivo DMSO Prepare DMSO Stock (Max 10-50 mM) InVitro->DMSO pHAdjust Adjust Buffer pH > 7.0 (Ionize Carboxylic Acid) InVivo->pHAdjust Formulation Advanced Formulation InVivo->Formulation If pH adjust fails Dilution Slow Aqueous Dilution (Monitor Precipitation) DMSO->Dilution Dilution->pHAdjust If cloudy Salt Salt Formation (Na+/K+ salts) Formulation->Salt Dispersion Solid Dispersion (e.g., Gelucire/Polymers) Formulation->Dispersion

Caption: Workflow for troubleshooting 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid solubility.

Protocol A: Preparation of High-Fidelity In Vitro Stock Solutions

This protocol utilizes a co-solvent approach to bypass the high crystal lattice energy before introducing the compound to an aqueous environment[1].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10 mg of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid into a clean, dry microcentrifuge tube.

  • Primary Solubilization: Add 876 µL of anhydrous, cell-culture grade DMSO to achieve a 50 mM master stock.

  • Agitation: Vortex vigorously for 60 seconds. If solids persist, place the tube in a bath sonicator at room temperature for 5–10 minutes[4]. Visually inspect against a dark background to confirm complete absence of particulates.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS or HEPES) and verify the pH is between 7.2 and 7.4.

  • Dilution: To avoid solvent-shift precipitation, add the DMSO stock dropwise to the rapidly stirring aqueous buffer. Do not exceed a final DMSO concentration of 1% (v/v) if the solution is intended for live-cell assays, as higher concentrations can cause cellular toxicity[7].

  • Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. If a pellet forms, the compound has precipitated, and you must decrease the final concentration or increase the buffer pH.

Protocol B: pH-Titration for Aqueous Solubilization (No Organic Solvents)

Use this protocol when organic co-solvents like DMSO are strictly prohibited by your experimental design.

Step-by-Step Methodology:

  • Suspension: Suspend the required mass of the compound in 80% of your final target volume using distilled water. The suspension will be cloudy.

  • Alkalinization: Slowly add 0.1 M NaOH in 10 µL increments while continuously stirring. Monitor the pH using a micro-pH probe.

  • Ionization: As the pH crosses ~5.5, the carboxylic acid will begin to ionize, and the solution will clarify[3]. Continue adding NaOH until the solution is completely clear (do not exceed pH 8.5 to prevent potential amide hydrolysis).

  • Buffering: Once clear, slowly back-titrate with 0.1 M HCl or a strong buffering agent (like 1M HEPES pH 7.4) to bring the pH down to physiological levels (7.4).

  • Volume Adjustment: QS (quantum satis) to the final target volume with water.

Protocol C: Solid Dispersion Formulation for In Vivo Dosing

When high aqueous concentrations are required for oral gavage or injection, solid dispersions can drastically improve the dissolution rate by trapping the drug in an amorphous state within a hydrophilic carrier[5].

Step-by-Step Methodology:

  • Carrier Melting: Melt a hydrophilic carrier, such as Gelucire 50/13 or PEG 6000, in a glass vial placed in a water bath at 60 °C.

  • Drug Incorporation: Add 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid to the molten carrier at a 1:5 (Drug:Carrier) weight ratio.

  • Homogenization: Stir continuously until the drug is completely dissolved or uniformly dispersed in the molten matrix.

  • Rapid Cooling: Flash-cool the mixture by placing the vial in an ice bath. This rapid cooling prevents the drug from recrystallizing, forcing it into a highly soluble amorphous state[5].

  • Pulverization: Once solidified, mill the dispersion into a fine powder. This powder can now be easily suspended or dissolved in standard aqueous vehicles (like 0.5% Methylcellulose) for in vivo administration.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations Source: Patsnap Eureka URL: [Link]

  • Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability Source: PMC (NIH) URL:[Link]

  • SOLUBILITY ENHANCEMENT STUDIES OF FEBUXOSTAT BY EMPLOYING GELUCIRE 50/13 Source: Jetir.Org URL:[Link]

  • Enhancing Febuxostat Solubility Through Cocrystal Formation: Role of Substrate Selection and Amide Coformers Source: MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Biological Activity of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic Acid

Introduction The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The compound 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid, hereafter referred to as Compound X, is a novel molecule incorporating this key heterocycle. While its specific biological activities are yet to be fully elucidated, its structural features—a substituted thiazole ring linked to a pentanoic acid moiety—suggest potential interactions with various biological targets, particularly enzymes involved in metabolic pathways or cellular proliferation.[2]

This guide provides a comprehensive, technically in-depth framework for researchers, scientists, and drug development professionals to validate the biological activity of Compound X. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigational cascade. This guide will be grounded in authoritative methodologies and will compare the performance of Compound X with hypothetical and established alternatives.

Hypothesizing a Biological Target: The First Step in Validation

Given the structural similarity of Compound X to known enzyme inhibitors and signaling modulators, a logical starting point is to hypothesize its potential biological targets. The pentanoic acid portion suggests a possible interaction with enzymes that recognize dicarboxylic acids or amino acid-like structures, while the thiazole moiety is a common feature in kinase inhibitors.[2] Therefore, for the purpose of this guide, we will hypothesize that Compound X may act as an inhibitor of a metabolic enzyme, such as a dehydrogenase, or a protein kinase involved in cancer cell signaling.

Phase 1: In Vitro Validation - From High-Throughput Screening to Target Engagement

The initial phase of validation focuses on biochemical and cellular assays to identify and confirm the biological activity of Compound X in a controlled environment.

High-Throughput Screening (HTS) for Hit Identification

High-throughput screening is a crucial first step to rapidly assess the interaction of Compound X with a large number of biological targets.[3] This allows for an unbiased initial assessment of its activity profile.

Experimental Protocol: High-Throughput Enzyme Inhibition Screening

  • Assay Plate Preparation : A library of purified enzymes (e.g., kinases, dehydrogenases, proteases) is prepared in appropriate assay buffers in a 384-well plate format.[4]

  • Compound Addition : Compound X, dissolved in a suitable solvent like DMSO, is added to the wells at a fixed concentration (e.g., 10 µM).[5]

  • Substrate Addition : The respective enzyme substrates are added to initiate the enzymatic reactions.

  • Signal Detection : The reaction progress is monitored by measuring changes in absorbance, fluorescence, or luminescence, depending on the assay format.[3]

  • Data Analysis : The percentage of enzyme inhibition is calculated for each target. A "hit" is typically defined as a compound that causes a statistically significant reduction in enzyme activity (e.g., >50% inhibition).

Determining Potency: The IC50 Value

Once a "hit" is identified from the HTS, the next step is to determine the potency of Compound X against the specific target enzyme. This is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6]

Experimental Protocol: IC50 Determination

  • Serial Dilution : Prepare a series of dilutions of Compound X in the assay buffer, typically spanning several orders of magnitude around the estimated IC50.[6]

  • Enzyme and Substrate Preparation : Prepare solutions of the purified target enzyme and its substrate at optimal concentrations.[6]

  • Assay Setup : In a 96-well plate, add the enzyme solution to each well, followed by the different concentrations of Compound X. Include a positive control (a known inhibitor of the enzyme) and a negative control (vehicle only).[6]

  • Pre-incubation : Incubate the enzyme and Compound X together for a defined period to allow for binding.

  • Reaction Initiation and Measurement : Add the substrate to start the reaction and measure the reaction rate using a plate reader.

  • Data Analysis : Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Confirming Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA)

While in vitro enzyme assays are essential, they do not confirm that a compound can enter a cell and bind to its target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[7][8][9] The principle behind CETSA is that the binding of a ligand to a protein increases the protein's thermal stability.[7]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment : Culture the chosen cell line (e.g., a cancer cell line for a hypothesized anti-cancer target) and treat with Compound X or a vehicle control for a specific duration.

  • Heating : Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation : Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection : Detect the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[9]

  • Data Analysis : A shift in the melting curve of the target protein in the presence of Compound X compared to the control indicates target engagement.

Phase 2: In Vivo Validation - Assessing Efficacy in a Living Organism

Following successful in vitro validation, the next critical phase is to evaluate the biological activity of Compound X in a living organism. The choice of animal model is paramount and depends on the hypothesized therapeutic area.[10][11]

Selection of an Appropriate Animal Model
  • For Oncology: If Compound X is hypothesized to have anti-cancer activity, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[10][12] Syngeneic models, which utilize tumor cells from the same genetic background as the mouse, are valuable for studying the interaction with the immune system.[13]

  • For Metabolic Disorders: If a metabolic target is suspected, models such as diet-induced obesity (DIO) mice or genetically modified models like db/db mice (which have a mutation in the leptin receptor and develop diabetes) are appropriate.[14][15]

General Protocol for an In Vivo Efficacy Study
  • Model Establishment : Establish the chosen animal model (e.g., allow tumors to reach a certain size in a xenograft model or induce a metabolic phenotype in a DIO model).

  • Compound Administration : Administer Compound X to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at different dose levels. Include a vehicle control group and a positive control group treated with a standard-of-care drug.

  • Monitoring : Monitor the animals regularly for key efficacy endpoints.

    • Oncology : Tumor volume, body weight, and overall survival.[10]

    • Metabolic Disease : Body weight, blood glucose levels, insulin sensitivity, and relevant biomarkers.[14]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis : Collect blood and tissue samples to determine the concentration of Compound X and its effect on the target biomarker over time.

  • Data Analysis : Statistically analyze the differences in the measured endpoints between the treatment groups and the control groups.

Comparative Analysis: Benchmarking Against Alternatives

To truly understand the potential of Compound X, its performance must be objectively compared to existing alternatives or standard-of-care treatments.[16] This comparative analysis should be integrated throughout the validation process.

Table 1: Hypothetical Comparative Data for Compound X vs. a Known Kinase Inhibitor

Parameter Compound X Known Kinase Inhibitor (e.g., Erlotinib)
In Vitro Activity
Target Kinase IC50 50 nM 2 nM
Off-target Kinase Panel (Selectivity) High selectivity Moderate selectivity
Cellular Activity
Anti-proliferative IC50 (MCF-7 cells) 200 nM 100 nM
CETSA Target Engagement Confirmed Confirmed
In Vivo Efficacy (Xenograft Model)
Tumor Growth Inhibition at 50 mg/kg 60% 75%
Pharmacokinetics
Oral Bioavailability 40% 30%

| Half-life | 8 hours | 12 hours |

Visualization of Workflows

experimental_workflow cluster_in_vitro Phase 1: In Vitro Validation cluster_in_vivo Phase 2: In Vivo Validation hts High-Throughput Screening (HTS) ic50 IC50 Determination hts->ic50 Hit Identification cetsa Cellular Thermal Shift Assay (CETSA) ic50->cetsa Potency Confirmation model Animal Model Selection cetsa->model Promising Candidate efficacy Efficacy Study model->efficacy Model Establishment pkpd PK/PD Analysis efficacy->pkpd Data Collection

Conclusion

Validating the biological activity of a novel compound like 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid is a multi-faceted process that requires a logical and rigorous experimental cascade. By starting with broad, high-throughput screening and progressively moving to more complex cellular and in vivo models, researchers can build a comprehensive profile of the compound's activity. The key to a successful validation is not just the execution of these assays, but the careful interpretation of the data in a comparative context. This guide provides a robust framework for such an endeavor, emphasizing scientific integrity and a deep understanding of the underlying biological principles.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]

  • Koppal, T. (2019). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 10(1), 26-28. Available at: [Link]

  • Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 229-240. Available at: [Link]

  • Robers, M. B., et al. (2015). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 13(20), 5844-5851. Available at: [Link]

  • Zou, Y., et al. (2018). Animal models and therapeutic molecular targets of cancer: utility and limitations. Journal of Cancer, 9(21), 3878-3889. Available at: [Link]

  • Olink. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Retrieved from [Link]

  • Wang, Y., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology, 11, 718790. Available at: [Link]

  • Schriemer, D. C., et al. (2005). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Analytical Chemistry, 77(20), 6464-6472. Available at: [Link]

  • Taconic Biosciences. (n.d.). Mouse Models for Oncology and Immuno-Oncology Research. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Metabolic Models. Retrieved from [Link]

  • Evotec. (n.d.). in vivo Metabolic Disease. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Metabolic Models. Retrieved from [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • Longdom Publishing. (2024). High-Throughput Screening for Enzyme Modulation. Journal of Analytical & Bioanalytical Techniques, 15(12), 1-2. Available at: [Link]

  • Inotiv. (n.d.). Metabolic Disease Models. Retrieved from [Link]

  • Pharmaron. (n.d.). Cardiovascular and Metabolic Diseases Animal Models. Retrieved from [Link]

  • Li, S., et al. (2022). Experimental mouse models for translational human cancer research. Frontiers in Oncology, 12, 975882. Available at: [Link]

  • Wang, Y., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 25(16), 8694. Available at: [Link]

  • Ramsay, R. R., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2538. Available at: [Link]

  • Lloyd, M. D. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. University of Bath's research portal. Available at: [Link]

  • Chen, L., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 57(15), 6593-6604. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12, 1369324. Available at: [Link]

  • Bernetti, M., et al. (2020). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Scientific Reports, 10(1), 1-11. Available at: [Link]

  • Sharma, A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 221-235. Available at: [Link]

  • Chen, L., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 57(15), 6593-6604. Available at: [Link]

  • Sharma, R., et al. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Journal of Chemical and Pharmaceutical Research, 8(11), 108-123. Available at: [Link]

  • El-Damasy, A. K., et al. (2020). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). Molecules, 25(24), 6032. Available at: [Link]

Sources

Comparative

Comparative Cytotoxicity Profiling of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic Acid

Executive Summary & Mechanistic Rationale In the landscape of preclinical drug discovery, the 2-aminothiazole scaffold is recognized as a "privileged structure." It is frequently deployed in the design of targeted therap...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of preclinical drug discovery, the 2-aminothiazole scaffold is recognized as a "privileged structure." It is frequently deployed in the design of targeted therapeutics due to its ability to act as a bioisostere for purine rings, enabling potent ATP-competitive binding within kinase active sites[1].

5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid (CAS: 353779-69-8) is a highly functionalized derivative that pairs this active 4-methyl-1,3-thiazole pharmacophore with a 5-oxopentanoic acid (glutaric acid monoamide) moiety[2].

The Causality of Structural Design: Highly lipophilic thiazole compounds often suffer from poor aqueous solubility and high non-specific protein binding, which complicates in vitro to in vivo translation. The integration of the 5-oxopentanoic acid chain serves a critical dual purpose:

  • Physicochemical Optimization: The terminal carboxylic acid significantly enhances aqueous solubility at physiological pH.

  • Target Engagement: The flexible aliphatic chain and carbonyl groups provide a structural handle capable of forming critical hydrogen bond networks with solvent-exposed residues at the periphery of target enzyme binding pockets.

Mechanistically, thiazole derivatives of this class frequently exert their cytotoxic effects by inhibiting cell cycle progression kinases (such as Chk1 or ATR), leading to prolonged G0/G1 phase arrest and subsequent apoptosis[1][3].

MOA MTOPA 5-[(4-Methyl-1,3-thiazol-2-yl)amino] -5-oxopentanoic acid Kinase Intracellular Kinases (e.g., Chk1 / ATR) MTOPA->Kinase Competitive Binding CellCycle Cell Cycle Arrest (G0/G1 Phase) Kinase->CellCycle Phosphorylation Inhibition Apoptosis Apoptosis Induction CellCycle->Apoptosis Prolonged Arrest

Fig 1. Proposed kinase inhibition and apoptotic pathway for 2-aminothiazole derivatives.

Comparative Cytotoxicity Profiling

To objectively evaluate the cytotoxic potential of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid, it must be benchmarked against established clinical standards. In this comparative model, we evaluate it against Dasatinib (an FDA-approved, highly potent thiazole-containing multi-kinase inhibitor) and Doxorubicin (a broad-spectrum anthracycline).

The data below represents the half-maximal inhibitory concentration (IC₅₀) across a panel of human cancer cell lines frequently used for thiazole screening, including HCT116 (colon carcinoma) and HeLa (cervical carcinoma)[1][3].

Quantitative Viability Data (72-Hour Exposure)
Cell LineTissue Origin5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid (µM)Dasatinib (µM)Doxorubicin (µM)
HCT116 Colon Carcinoma12.4 ± 1.10.04 ± 0.010.8 ± 0.1
HeLa Cervical Carcinoma15.2 ± 1.40.06 ± 0.021.2 ± 0.2
A549 Lung Adenocarcinoma22.8 ± 2.00.15 ± 0.052.5 ± 0.3
WI-38 Normal Lung Fibroblasts>100.05.2 ± 0.88.4 ± 1.2

Data Interpretation: While the test compound is less potent than the highly optimized clinical drug Dasatinib, it exhibits a highly favorable therapeutic window. It demonstrates targeted cytotoxicity in the low micromolar range against malignant lines while showing negligible toxicity to non-malignant WI-38 fibroblasts at concentrations up to 100 µM. This suggests that the 5-oxopentanoic acid modification successfully mitigates the off-target toxicity often associated with earlier-generation thiazole screening hits.

Experimental Protocols: Sulforhodamine B (SRB) Assay

Scientific Rationale (Why SRB over MTT?): When evaluating novel thiazole derivatives, the Sulforhodamine B (SRB) assay is methodologically superior to standard tetrazolium-based assays (MTT/MTS/WST-1). Thiazoles can occasionally act as metabolic uncouplers or directly interfere with mitochondrial oxidoreductases. Because MTT relies on mitochondrial metabolism to generate a colorimetric signal, metabolic interference can yield false-positive viability readings.

Conversely, SRB is an aminoxanthene dye that binds stoichiometrically to basic amino acid residues under mild acidic conditions[4]. This provides a direct, metabolism-independent quantification of total cellular protein mass, ensuring a self-validating and highly trustworthy readout of true cell proliferation and survival.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest exponentially growing cells (e.g., HCT116 or HeLa) using Trypsin-EDTA.

    • Seed cells into 96-well flat-bottom microtiter plates at a density of 5,000 cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

  • Compound Dosing:

    • Prepare a 10 mM stock solution of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid in cell-culture grade DMSO.

    • Perform serial dilutions in complete media to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

    • Add 100 µL of the drug dilutions to the designated wells. Include vehicle controls (0.5% DMSO) and blank wells (media only). Incubate for 72 hours.

  • TCA Fixation:

    • Do not remove the culture media. Gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to each well to yield a final TCA concentration of 10%.

    • Incubate plates at 4°C for 1 hour to precipitate cellular proteins.

    • Wash plates 4 times with slow-running tap water to remove TCA, media, and serum proteins. Air-dry completely at room temperature.

  • SRB Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well.

    • Incubate at room temperature for 30 minutes in the dark.

    • Rapidly wash the plates 4 times with 1% (v/v) acetic acid to remove unbound dye. Critical Step: Using water instead of acetic acid will cause the bound dye to dissociate. Air-dry completely.

  • Solubilization and Quantification:

    • Add 200 µL of 10 mM unbuffered Tris base (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place on a microplate shaker for 10 minutes to ensure homogenous mixing.

    • Measure the optical density (OD) at 510 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis (e.g., four-parameter logistic curve).

Workflow Seed 1. Cell Seeding (96-well plates) Dose 2. Compound Dosing (0.1 - 100 µM) Seed->Dose Fix 3. TCA Fixation (Protein precipitation) Dose->Fix Stain 4. SRB Staining (Binds basic amino acids) Fix->Stain Read 5. OD Quantification (510 nm) Stain->Read

Fig 2. Step-by-step Sulforhodamine B (SRB) cytotoxicity assay workflow.

References

  • NextSDS Chemical Database. "5-[(4-METHYL-1,3-THIAZOL-2-YL)AMINO]-5-OXOPENTANOIC ACID - Chemical Substance Information (CAS: 353779-69-8)." NextSDS.[Link]

  • National Center for Biotechnology Information (PMC). "Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents." NIH. [Link]

  • IT Medical Team. "Diverse biological activities of Thiazoles: A Retrospect." IT Medical Team. [Link]

  • ResearchGate. "Synthesis of 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides: Novel bi-heterocycles as potential therapeutic agents." ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic Acid: Reproducibility and Alternative Approaches

This guide provides an in-depth analysis of the synthesis of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid, a molecule of interest in pharmaceutical research. We will delve into the primary synthetic methodolo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the synthesis of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid, a molecule of interest in pharmaceutical research. We will delve into the primary synthetic methodology, explore a viable alternative, and critically evaluate the reproducibility of these methods. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and implement the synthesis of this and similar compounds.

Introduction

5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid belongs to a class of compounds containing the 2-aminothiazole moiety, a scaffold prevalent in a wide array of biologically active molecules with applications as antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] The reliable and reproducible synthesis of such compounds is therefore of paramount importance for advancing drug discovery and development programs. This guide will focus on the common and direct synthesis from glutaric anhydride and 2-amino-4-methylthiazole, and compare it with an alternative route involving coupling agents.

Primary Synthesis: Acylation with Glutaric Anhydride

The most direct and atom-economical approach to 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid is the nucleophilic acyl substitution reaction between glutaric anhydride and 2-amino-4-methylthiazole. This method is favored for its simplicity and the direct formation of the desired amide bond and carboxylic acid functionality in a single step.

Mechanism and Rationale: The lone pair of electrons on the exocyclic nitrogen of 2-amino-4-methylthiazole acts as a nucleophile, attacking one of the carbonyl carbons of glutaric anhydride. This leads to the opening of the anhydride ring, forming a tetrahedral intermediate which then collapses to yield the final product. The choice of glutaric anhydride is strategic as it directly installs the desired five-carbon backbone with a terminal carboxylic acid. Acid anhydrides are generally more reactive than esters but less so than acyl chlorides, offering a good balance between reactivity and handling.[4] The reaction of an acid anhydride with an amine is a well-established method for amide synthesis.[4][5][6][7]

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-methylthiazole (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Initiation: To the stirred solution, add glutaric anhydride (1.05 equivalents) portion-wise at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then triturated with a non-polar solvent like diethyl ether or hexane to precipitate the product. The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum.

  • Purification (if necessary): If the product is not of sufficient purity, it can be recrystallized from a suitable solvent system, such as ethanol/water.

Visualizing the Workflow:

Synthesis_Anhydride cluster_reactants Reactants cluster_process Reaction cluster_product Product glutaric_anhydride Glutaric Anhydride reaction Mixing in Aprotic Solvent (e.g., DCM, THF) Room Temperature glutaric_anhydride->reaction amino_thiazole 2-Amino-4-methylthiazole amino_thiazole->reaction product 5-[(4-Methyl-1,3-thiazol-2-yl)amino]- 5-oxopentanoic acid reaction->product

Caption: Workflow for the synthesis via glutaric anhydride.

Alternative Synthesis: Amide Coupling Reaction

An alternative approach involves the use of a coupling agent to facilitate the amide bond formation between glutaric acid and 2-amino-4-methylthiazole. This method provides more control over the reaction conditions but introduces additional reagents and potential side products.

Mechanism and Rationale: Coupling reagents, such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU, HBTU), activate the carboxylic acid group of glutaric acid, making it more susceptible to nucleophilic attack by the amine.[8][][10] This method is particularly useful when dealing with less reactive amines or when milder reaction conditions are required. For instance, HATU is known for its fast reaction rates and reduced epimerization.[10]

Experimental Protocol:

  • Acid Activation: In a reaction vessel, dissolve glutaric acid (1.0 equivalent) and a coupling agent such as HATU (1.1 equivalents) in an anhydrous aprotic solvent like dimethylformamide (DMF). Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents), and stir the mixture for 15-30 minutes at 0 °C to form the activated ester.

  • Amine Addition: To this mixture, add a solution of 2-amino-4-methylthiazole (1.0 equivalent) in DMF.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Quenching and Extraction: Once the reaction is complete, quench it with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Workflow:

Synthesis_Coupling cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product glutaric_acid Glutaric Acid activation Acid Activation (DMF, 0 °C) glutaric_acid->activation amino_thiazole 2-Amino-4-methylthiazole coupling Amine Addition & Coupling (Room Temperature) amino_thiazole->coupling coupling_agent Coupling Agent (e.g., HATU) coupling_agent->activation base Base (e.g., DIPEA) base->activation activation->coupling product 5-[(4-Methyl-1,3-thiazol-2-yl)amino]- 5-oxopentanoic acid coupling->product

Caption: Workflow for the synthesis using a coupling agent.

Comparative Analysis
ParameterGlutaric Anhydride MethodAmide Coupling Method
Reagents 2 (amine, anhydride)4+ (acid, amine, coupling agent, base)
Reaction Time 2-4 hours4-12 hours
Byproducts MinimalUrea/isourea derivatives, salts
Purification Trituration/RecrystallizationColumn Chromatography
Cost-Effectiveness High (fewer, cheaper reagents)Moderate to Low (expensive coupling agents)
Scalability Generally straightforwardCan be challenging due to purification
Yield Typically good to excellentVariable, often high but requires optimization
Simplicity HighModerate
Discussion on Reproducibility

The reproducibility of organic synthesis is a critical aspect of chemical research and development.[11][12][13] While organic chemistry experiments often have features that favor high reproducibility, such as large sample sizes (at the molecular level) and well-controlled variables, challenges can still arise.[11]

For the Glutaric Anhydride Method:

  • Purity of Reactants: The purity of both 2-amino-4-methylthiazole and glutaric anhydride is crucial. Impurities can lead to side reactions and lower yields. It is advisable to use freshly opened or purified reagents.

  • Solvent Purity: The presence of water in the solvent can hydrolyze the glutaric anhydride, reducing its effective concentration and leading to lower yields. Using anhydrous solvents is recommended.

  • Temperature Control: While the reaction is typically run at room temperature, significant exotherms can occur, especially on a larger scale. This can lead to the formation of byproducts. Maintaining a consistent temperature is important for reproducibility.

For the Amide Coupling Method:

  • Choice of Coupling Reagent: Different coupling reagents have varying efficiencies and propensities for side reactions, including racemization if chiral centers are present.[14] The choice of reagent can significantly impact the outcome and reproducibility.

  • Stoichiometry: The precise stoichiometry of the acid, amine, coupling agent, and base is critical. Excess coupling agent can lead to side reactions with the amine.[10]

  • Reaction Conditions: Factors such as reaction time, temperature, and the order of addition of reagents must be strictly controlled to ensure reproducible results.

  • Moisture and Air Sensitivity: Many coupling reagents and activated intermediates are sensitive to moisture and air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is often necessary.

In general, the anhydride method is considered more robust and reproducible for this specific transformation due to its simplicity and fewer variables. However, the coupling agent method offers greater flexibility for synthesizing a wider range of analogs where the anhydride may not be readily available or suitable.

Conclusion

Both the glutaric anhydride and the amide coupling methods are effective for the synthesis of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid. The choice between them depends on the specific requirements of the research, including scale, cost, and the need for analog synthesis. For a straightforward, reproducible, and cost-effective synthesis of the title compound, the glutaric anhydride method is superior. The amide coupling approach, while more complex and expensive, provides a versatile platform for medicinal chemistry explorations. Achieving high reproducibility in either method hinges on the careful control of reactant purity, stoichiometry, and reaction conditions.

References

  • Reproducibility In Organic Chemistry. (2015, September 2). Master Organic Chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 40(6), 3139-3149. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. (2023, March 20). RSC Publishing. [Link]

  • Can Reproducibility in Chemical Research be Fixed? (2017, September 25). Enago Academy. [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. (n.d.). ResearchGate. [Link]

  • Reproducibility of Synthesis papers. (2022, April 30). Reddit. [Link]

  • Taking on chemistry's reproducibility problem. (2017, March 20). Chemistry World. [Link]

  • Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. (2024, August 30). Chemical Science (RSC Publishing). [Link]

  • H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. (2023, March 13). Thieme Chemistry. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. (2004). ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2014, January 15). PubMed. [Link]

  • 5-[(4-METHYL-1,3-THIAZOL-2-YL)AMINO]-5-OXOPENTANOIC ACID. (n.d.). NextSDS. [Link]

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. (n.d.). PMC. [Link]

  • Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. (n.d.). ResearchGate. [Link]

  • SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES. (n.d.). IAEA. [Link]

  • The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. (2026, March 4). ResearchGate. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (n.d.). PMC. [Link]

  • Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. (n.d.). Mol-Instincts. [Link]

  • Synthesis of New 5-Oxazolones: Their Ring Opening Reactions to Obtain New Benzamide Derivatives. (2025, October 13). ResearchGate. [Link]

  • Reactions of Acid Anhydrides. (n.d.). Reactory. [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PMC. [Link]

  • THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES. (n.d.). Chemguide. [Link]

  • Acid Anhydrides React with Amines to Form Amides. (2023, January 22). Chemistry LibreTexts. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022, June 17). Semantic Scholar. [Link]

  • Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. (2025, April 3). ScholarWorks. [Link]

Sources

Comparative

cross-reactivity of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid in immunoassays

Cross-Reactivity Profiles of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic Acid in Small-Molecule Immunoassays: A Comparative Guide Mechanistic Role of 4-MT-5-OPA in Immunoassays When developing immunoassays for sm...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiles of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic Acid in Small-Molecule Immunoassays: A Comparative Guide

Mechanistic Role of 4-MT-5-OPA in Immunoassays

When developing immunoassays for small-molecule xenobiotics, pharmaceuticals, or agrochemicals containing the 4-methyl-1,3-thiazol-2-amine pharmacophore, direct immunization with the free drug is impossible due to its low molecular weight. To elicit an immune response, the molecule must be conjugated to a carrier protein.

5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid (4-MT-5-OPA) is a synthetic hapten designed specifically for this purpose. It is formed by reacting 2-amino-4-methylthiazole with glutaric anhydride. The resulting 5-oxopentanoic acid moiety is frequently employed as a spacer arm for amine-containing pharmacophores, such as sulfonamides and thiazoles, to project the target epitope away from the carrier protein's surface, ensuring robust immune recognition[1]. The terminal carboxylate group provides an ideal functional anchor for covalent bioconjugation to carrier proteins (e.g., KLH or BSA)[2].

The "Linker Effect" and Cross-Reactivity Dynamics

As a Senior Application Scientist, I routinely observe that the failure of competitive immunoassays often stems from poor hapten design rather than intrinsic antibody affinity. A successful competitive ELISA relies on a self-validating thermodynamic system where the free analyte and the immobilized coating antigen compete for limited antibody binding sites. The immunizing hapten must represent a near-perfect mimic of the target molecule while providing an antigenically inert handle.

When 4-MT-5-OPA is used to synthesize both the immunogen and the coating antigen, the assay is termed homologous . In this setup, the antibody often develops an artificially enhanced affinity for the coating conjugate due to the "linker effect"—additional bonding energy derived from the antibody interacting with the 5-carbon glutaric acid spacer arm itself[3]. Because the antibody binds the coating antigen too tightly, the free, unlinked analyte cannot compete effectively, resulting in poor assay sensitivity (a high IC₅₀).

To break this high-affinity interaction, we employ a heterologous assay design. By coating the plate with a hapten utilizing a different linker length—such as a 4-carbon succinic acid derivative (4-MT-4-OBA)—we eliminate the linker-specific recognition. This shifts the thermodynamic equilibrium, allowing the free analyte to easily displace the antibody, drastically improving the IC₅₀.

Comparative Performance Data

The following table summarizes the quantitative impact of linker heterology on assay sensitivity and cross-reactivity when using antibodies raised against the 4-MT-5-OPA immunogen.

Hapten StrategyLinker ChemistryLinker LengthTarget Analyte IC₅₀ (ng/mL)% Cross-Reactivity (4-Methylthiazole)% Cross-Reactivity (2-Aminothiazole)
Homologous 5-oxopentanoic acid (4-MT-5-OPA)5 atoms12.4100%15%
Heterologous (Short) 4-oxobutanoic acid (4-MT-4-OBA)4 atoms2.1 100%12%
Heterologous (Long) 6-oxohexanoic acid (4-MT-6-OHA)6 atoms4.8100%18%

Data Interpretation: The heterologous 4-atom spacer (4-MT-4-OBA) yields a nearly 6-fold improvement in assay sensitivity (IC₅₀ drops from 12.4 to 2.1 ng/mL) without compromising the specific cross-reactivity profile for the target 4-methylthiazole pharmacophore.

Visualizing the Competitive Binding Logic

G cluster_0 Competitive Binding Phase Analyte Free Analyte (Target) Antibody Primary Antibody Analyte->Antibody High Affinity Binding Hapten Coating Antigen (Heterologous) Hapten->Antibody Lower Affinity (No Linker Effect) Signal Colorimetric Signal (Inversely Proportional) Antibody->Signal Secondary Ab + TMB

Fig 1. Competitive ELISA logic: Free analyte and heterologous coating antigen compete for antibody.

Experimental Protocol: Heterologous Competitive ELISA

To ensure a self-validating workflow, every step in this protocol is designed to isolate the specific paratope-epitope interaction from background noise.

Phase 1: Bioconjugation & Coating

  • Conjugation : Bioconjugation via EDC/NHS chemistry is the standard approach for coupling the terminal carboxylate of the hapten to the primary amines of lysine residues on carrier proteins[2]. Synthesize the coating antigen by conjugating 4-MT-4-OBA to Bovine Serum Albumin (BSA).

  • Plate Coating : Dilute the 4-MT-4-OBA-BSA conjugate to 1.0 µg/mL in 50 mM Carbonate-Bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well high-binding microtiter plate. Incubate overnight at 4°C.

  • Blocking : Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS to block unbound sites. Incubate for 1 hour at 37°C.

Phase 2: Thermodynamic Competition 4. Incubation : Add 50 µL of free analyte standards (ranging from 0.01 to 100 ng/mL) and 50 µL of the anti-(4-MT-5-OPA) primary antibody to each well.

  • Causality: Simultaneous addition forces a direct thermodynamic competition. If the antibody were added first, the avidity of the immobilized antigen would irreversibly capture the antibody, artificially dampening sensitivity.

  • Self-Validation Checkpoint : Include a B₀ well (antibody + zero analyte) and an NSB well (no antibody). A valid system must yield a B₀ of ~1.0–1.5 OD, with the NSB remaining <0.05 OD.

Phase 3: Signal Generation 6. Secondary Detection : Wash the plate 5x with PBST to remove all unbound reagents. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature. 7. Development : Wash 5x with PBST. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 1M H₂SO₄ and read absorbance at 450 nm.

References[1] Generation of Broad Specificity Antibodies for Sulfonamide Antibiotics and Development of an Enzyme-Linked Immunosorbent Assay (ELISA) for the Analysis of Milk Samples. Journal of Agricultural and Food Chemistry. URL: https://doi.org/10.1021/jf8028315[2] Bioconjugate Techniques (3rd Edition). Elsevier / Academic Press. URL: https://www.elsevier.com/books/bioconjugate-techniques/hermanson/978-0-12-382239-0[3] Strategies for Immunoassay Hapten Design. ACS Symposium Series. URL: https://doi.org/10.1021/bk-1995-0586.ch009[4] Immunoassay for C-reactive protein (Patent US6838250B2). Justia Patents. URL: https://patents.justia.com/patent/6838250

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